2-Ethoxy-3,5-dinitropyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethoxy-3,5-dinitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O5/c1-2-15-7-6(10(13)14)3-5(4-8-7)9(11)12/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKINOKUGGTRQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=N1)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00302935 | |
| Record name | 2-ethoxy-3,5-dinitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00302935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18617-41-9 | |
| Record name | 2-Ethoxy-3,5-dinitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18617-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethoxy-3,5-dinitropyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018617419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC155357 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155357 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-ethoxy-3,5-dinitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00302935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Characteristics of 2-Ethoxy-3,5-dinitropyridine
Foreword: Charting the Unknown
In the landscape of chemical research and drug development, scientists frequently encounter novel molecules with sparse characterization in existing literature. 2-Ethoxy-3,5-dinitropyridine is one such compound. While its dinitropyridine core suggests potential applications in energetic materials or as a versatile intermediate in medicinal chemistry, a comprehensive public datasheet of its physical properties is notably absent.[1] This guide, therefore, serves a dual purpose: to present a predictive and comparative analysis of its key physical characteristics, grounded in the properties of analogous compounds, and to provide robust, field-proven experimental protocols for researchers to determine these properties definitively. This document is structured not as a rigid template, but as a logical workflow for the comprehensive characterization of a novel chemical entity, empowering researchers to proceed with confidence and scientific rigor.
Molecular Identity and Predicted Physical Properties
The foundational step in characterizing any compound is to establish its molecular identity and predict its fundamental physical attributes. This allows for informed decisions in handling, purification, and downstream applications.
Molecular Structure and Formula
The unequivocal structure of this compound dictates its chemical behavior and physical properties. Based on IUPAC nomenclature, the molecular formula is C₇H₇N₃O₄, leading to a calculated molecular weight of 213.15 g/mol .
Diagram 1: Molecular Structure of this compound
A 2D representation of this compound.
Summary of Predicted and Comparative Physical Properties
Due to the absence of direct experimental data, the following table summarizes predicted properties based on chemical principles and comparative data from structurally similar compounds. This serves as a preliminary guide for experimental design.
| Property | Predicted/Comparative Value | Rationale and Comparative Insights |
| Appearance | Yellow Crystalline Solid | Nitroaromatic compounds are typically yellow due to electronic transitions involving the nitro groups. The solid state is expected due to the planar aromatic structure and strong intermolecular forces. |
| Melting Point (°C) | Undetermined (Predicted > 94°C) | No experimental data is available. The related compound 2-Ethoxy-5-nitropyridine melts at 90-94°C. The presence of a second nitro group in the target molecule is expected to increase crystal lattice energy and raise the melting point. |
| Boiling Point (°C) | Decomposes before boiling | Nitroaromatic compounds are often thermally sensitive and may decompose violently upon heating.[2] It is inadvisable to determine an atmospheric boiling point. |
| Solubility | Low in water; Soluble in polar aprotic solvents (e.g., Acetone, DMSO, DMF) | The polar nitro and ether groups are countered by the nonpolar aromatic ring and ethyl chain, suggesting poor solubility in water.[3] Good solubility is expected in solvents that can engage in dipole-dipole interactions without being strongly protic. |
| Density (g/cm³) | Undetermined (Predicted > 1.5 g/cm³) | The density of crystalline energetic materials containing dinitropyridine cores is typically high. For instance, a derivative, 1-(4-amino-3,5-dinitropyridin-2-yl) guanidine, has a density of 1.677 g/cm³. |
Spectroscopic Profile: A Predictive Analysis
Spectroscopic analysis is indispensable for structural confirmation. Below is a predictive guide to the key features expected in the NMR, IR, and Mass Spectra of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be highly informative.
-
Ethoxy Group: A triplet integrating to 3H (for the -CH₃) and a quartet integrating to 2H (for the -OCH₂-) are anticipated. The quartet will be downfield due to the deshielding effect of the adjacent oxygen atom.
-
Aromatic Protons: Two distinct signals in the aromatic region (likely > 8.0 ppm), each integrating to 1H. These protons, at positions 4 and 6, will appear as doublets due to coupling with each other.
-
Diagram 2: Predicted ¹H NMR Splitting Pattern
Expected coupling relationships in the ¹H NMR spectrum.
-
¹³C NMR: The carbon NMR will show 7 distinct signals, corresponding to each unique carbon atom in the molecule. The carbons attached to nitro groups and the ether oxygen will be significantly downfield.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the vibrations of the nitro groups.
-
Nitro Group (NO₂): Strong, characteristic asymmetric and symmetric stretching bands are expected around 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively.
-
C-O-C Ether: A strong C-O stretching band should appear in the 1200-1250 cm⁻¹ region.
-
Aromatic Ring: C=C and C=N stretching vibrations will be present in the 1400-1600 cm⁻¹ region, and C-H stretching above 3000 cm⁻¹.
Mass Spectrometry (MS)
Using Electron Ionization (EI), the following is anticipated:
-
Molecular Ion (M⁺): A peak at m/z = 213, corresponding to the molecular weight. The nitrogen rule predicts an odd molecular weight for a compound with an odd number of nitrogen atoms (3 in this case), which is consistent.[4]
-
Fragmentation: Common fragmentation pathways for nitroaromatics include the loss of NO₂ (m/z = 46) and NO (m/z = 30).[5] Fragmentation of the ethoxy group, such as the loss of an ethyl radical (C₂H₅, m/z = 29), is also highly probable.
Experimental Determination of Physical Characteristics: Standard Protocols
The following section provides detailed, step-by-step methodologies for the experimental determination of the physical and spectroscopic properties of this compound.
Workflow for Physicochemical Characterization
Diagram 3: Characterization Workflow
A logical workflow for the characterization of a novel compound.
Protocol 1: Melting Point Determination
This protocol uses a standard capillary melting point apparatus.[6] The melting point provides a crucial indication of purity; a sharp melting range (0.5-1.0°C) is characteristic of a pure compound.
-
Sample Preparation: Ensure the crystalline sample is completely dry. Finely crush a small amount of the solid into a powder.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample to a height of 2-3 mm.
-
Initial Rapid Determination: Place the loaded capillary into the apparatus. Heat at a rapid rate (10-20°C/min) to find an approximate melting range.
-
Accurate Determination: Allow the apparatus to cool. Using a fresh capillary, heat rapidly to within 15-20°C of the approximate melting point. Then, reduce the heating rate to 1-2°C/minute.[7]
-
Data Recording: Record the temperature at which the first droplet of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). Report this as the melting range.
Protocol 2: Qualitative Solubility Assessment
This protocol determines the solubility of the compound in various solvents, which is critical for selecting appropriate solvents for reactions, purification, and spectroscopic analysis.[8]
-
Setup: Arrange a series of labeled test tubes, each containing a different solvent (e.g., water, ethanol, acetone, dichloromethane, dimethyl sulfoxide).
-
Sample Addition: Add approximately 10-20 mg of this compound to each test tube.
-
Mixing: Agitate each tube vigorously for 30-60 seconds.
-
Observation: Observe each tube for dissolution. If the solid completely disappears, the compound is soluble. If it remains suspended or settled, it is insoluble. Gentle warming can be applied to test for enhanced solubility at elevated temperatures, but this should be done with caution given the nature of the compound.
Protocol 3: Spectroscopic Sample Preparation and Analysis
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., Acetone-d₆ or DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for many organic compounds.[9]
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[10]
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.
-
Analysis: Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
ATR-FTIR is a rapid and simple method for acquiring an IR spectrum of a solid powder with minimal sample preparation.[11]
-
Background Spectrum: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Collect a background spectrum.
-
Sample Application: Place a small amount of the powdered sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.[12]
-
Spectrum Collection: Collect the sample spectrum.
-
Cleaning: After analysis, retract the clamp, remove the sample, and clean the crystal surface with an appropriate solvent (e.g., isopropanol).
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization Method: For initial characterization, Electron Ionization (EI) is typically used to induce fragmentation and provide structural information. Electrospray Ionization (ESI) is a softer technique that can be used to confirm the molecular ion with less fragmentation.[13]
-
Analysis: Introduce the sample into the mass spectrometer and acquire the spectrum over a suitable mass range (e.g., m/z 50-500).
Protocol 4: Thermal Stability Analysis (TGA/DSC)
Given that dinitropyridines can be energetic, understanding their thermal stability is a critical safety and handling consideration.[14] Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature, while Differential Scanning Calorimetry (DSC) measures heat flow, indicating phase transitions or decomposition events.[15]
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into an appropriate TGA or DSC pan (e.g., aluminum).
-
Instrument Setup: Place the sample pan and a reference pan into the instrument.
-
Heating Program: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 400°C).
-
Data Analysis:
-
TGA: Analyze the resulting thermogram for the onset temperature of decomposition, indicated by a significant mass loss.
-
DSC: Analyze the thermogram for endothermic events (e.g., melting) and exothermic events (e.g., decomposition). The onset temperature of a sharp exotherm is a critical indicator of thermal instability.
-
Conclusion and Future Directions
This guide provides a comprehensive framework for understanding and experimentally determining the physical characteristics of this compound. While direct experimental data remains to be published, the predictive and comparative analyses herein offer a solid foundation for researchers. The provided protocols are designed to be robust and reliable, enabling the generation of high-quality data. The potential of dinitropyridine derivatives in various fields underscores the importance of such fundamental characterization.[1] It is our hope that this guide will facilitate further research into this and other novel chemical entities, paving the way for new discoveries and applications.
References
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(PDF) Dinitropyridines: Synthesis and Reactions - ResearchGate. Available from: [Link]
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ATR-FTIR Spectroscopy, FTIR Sampling Techniques - Agilent. Available from: [Link]
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NMR Sample Preparation: The Complete Guide - Organomation. Available from: [Link]
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Solubility test for Organic Compounds. Available from: [Link]
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6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. Available from: [Link]
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A computational study of the SNAr reaction of this compound and 2-methoxy-3,5-dinitropyridine with piperidine | Request PDF - ResearchGate. Available from: [Link]
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Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors - ResearchGate. Available from: [Link]
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An In-depth Technical Guide to 2-Ethoxy-3,5-dinitropyridine (CAS: 18617-41-9)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Ethoxy-3,5-dinitropyridine, a heterocyclic compound with potential applications in medicinal chemistry. As a Senior Application Scientist, this document synthesizes key information on its synthesis, reactivity, and potential biological relevance, offering field-proven insights and detailed protocols to support further research and development.
Introduction and Physicochemical Properties
This compound is a substituted pyridine derivative characterized by an ethoxy group at the 2-position and two nitro groups at the 3 and 5-positions. The presence of these functional groups, particularly the electron-withdrawing nitro groups, significantly influences the chemical reactivity and potential biological activity of the molecule. Dinitropyridine compounds are recognized as valuable precursors for a range of biologically active molecules, exhibiting properties such as antitumor, antiviral, and anti-neurodegenerative activities.[1]
While specific experimental data for this compound is not extensively reported in publicly available literature, its properties can be estimated based on related compounds and computational studies.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted/Calculated) | 2-Methoxy-3,5-dinitropyridine[2] | 2-Ethoxy-5-nitropyridine[3] |
| CAS Number | 18617-41-9 | 18617-40-8 | 31594-45-3 |
| Molecular Formula | C₇H₇N₃O₅ | C₆H₅N₃O₅ | C₇H₈N₂O₃ |
| Molecular Weight | 213.15 g/mol | 199.12 g/mol | 168.15 g/mol |
| Appearance | Not Reported | Not Reported | White to Light yellow powder/crystal |
| Melting Point | Not Reported | Not Reported | 90.0 to 94.0 °C |
| Boiling Point | Not Reported | Not Reported | Not Reported |
| Solubility | Not Reported | Not Reported | Not Reported |
Synthesis of this compound
The most logical and established synthetic route to this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a suitable leaving group, typically a halide, from the pyridine ring by an ethoxide nucleophile. The precursor for this synthesis is 2-chloro-3,5-dinitropyridine. The strong electron-withdrawing effect of the two nitro groups at the 3- and 5-positions makes the 2-position of the pyridine ring highly electrophilic and thus susceptible to nucleophilic attack.[3]
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on established methods for SNAr reactions on activated chloropyridines.[4]
Materials:
-
2-Chloro-3,5-dinitropyridine
-
Anhydrous Ethanol (EtOH)
-
Sodium metal (Na)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol. Carefully add sodium metal in small, incremental portions to the ethanol. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation. Stir the mixture until all the sodium has reacted to form a clear solution of sodium ethoxide.
-
Nucleophilic Aromatic Substitution: To the freshly prepared sodium ethoxide solution, add 2-chloro-3,5-dinitropyridine. Heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (2-chloro-3,5-dinitropyridine) is no longer detectable.
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water and extract the product with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Chemical Reactivity and Mechanism
The primary mode of reactivity for this compound in the context of drug development is its participation in further nucleophilic aromatic substitution reactions. The electron-deficient nature of the pyridine ring, enhanced by the two nitro groups, makes it susceptible to attack by various nucleophiles.
A computational study investigating the SNAr reaction of this compound with piperidine has provided insights into its reactivity.[3] The study, using Density Functional Theory (DFT) calculations, revealed that the nitro groups stabilize the transition state, thereby lowering the energy barrier for nucleophilic attack.[3] The reaction proceeds via a bimolecular pathway, forming a stable Meisenheimer complex as an intermediate.[2]
Caption: General mechanism for SNAr on this compound.
This reactivity profile suggests that the ethoxy group can be displaced by a variety of nucleophiles, including amines, thiols, and other oxygen nucleophiles, allowing for the synthesis of a diverse library of substituted dinitropyridine derivatives for structure-activity relationship (SAR) studies.
Potential Applications in Drug Development
While experimental biological data for this compound is limited, the broader class of dinitropyridines has been investigated for various therapeutic applications.[1] The pyridine scaffold is a common motif in many FDA-approved drugs, and its derivatives have shown a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects.[5]
A recent computational study has explored the potential of this compound as an inhibitor for SARS-CoV-2.[3] Molecular docking simulations suggest that this compound and its derivatives could form stable interactions with key viral proteins, such as the main protease (Mpro) and the spike protein.[2] This indicates a potential avenue for the development of novel antiviral agents. However, it is crucial to note that these findings are based on computational models and require experimental validation.
The reactivity of this compound as a scaffold for SNAr reactions makes it a valuable building block in medicinal chemistry. By introducing various substituents at the 2-position, researchers can systematically explore the SAR and optimize the compound's properties for a desired biological target.
Characterization
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Features |
| ¹H NMR | Ethoxy group: A triplet around 1.4 ppm (CH₃) and a quartet around 4.5 ppm (CH₂). Pyridine ring protons: Two singlets or doublets in the aromatic region (likely downfield, > 8.5 ppm) due to the strong deshielding effect of the nitro groups. |
| ¹³C NMR | Ethoxy group: Peaks around 15 ppm (CH₃) and 65 ppm (CH₂). Pyridine ring carbons: Four distinct signals in the aromatic region, with the carbon attached to the ethoxy group appearing at a lower chemical shift than the other ring carbons. The carbons attached to the nitro groups would be significantly deshielded. |
| FT-IR | C-H stretching: Aliphatic C-H stretches just below 3000 cm⁻¹. NO₂ stretching: Strong, characteristic asymmetric and symmetric stretching bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. C-O stretching: A band in the region of 1250-1000 cm⁻¹. Aromatic C=N and C=C stretching: Bands in the 1600-1400 cm⁻¹ region. |
| Mass Spectrometry | Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (213.15 m/z). Fragmentation Pattern: Likely fragmentation would involve the loss of the ethoxy group, nitro groups, and potentially rearrangement of the pyridine ring. |
Safety and Handling
-
Hazard Statements: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation. Nitroaromatic compounds can also have long-term health effects.
-
Precautionary Statements:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with soap and water.
-
Store in a cool, dry, and well-ventilated place away from incompatible materials.
-
It is imperative to conduct a thorough risk assessment before handling this compound and to consult any available safety data for structurally related molecules.
Conclusion
This compound represents a valuable, albeit understudied, chemical entity with significant potential in medicinal chemistry. Its straightforward synthesis via nucleophilic aromatic substitution, coupled with the inherent reactivity of the dinitropyridine scaffold, makes it an attractive starting point for the generation of diverse compound libraries. While current knowledge of its biological activity is primarily based on computational studies, these findings provide a strong rationale for further experimental investigation. This guide provides the foundational knowledge and practical protocols necessary for researchers to begin exploring the potential of this compound in their drug discovery and development programs.
References
-
Pipzine Chemicals. 2-Ethoxypyridine Manufacturer & Supplier in China. Available at: [Link].
-
Computational Study of SNAr Reaction Mechanisms: Evaluating this compound and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors - ResearchGate. (2024-12-24). Available at: [Link].
-
A computational study of the SNAr reaction of this compound and 2-methoxy-3,5-dinitropyridine with piperidine | Request PDF - ResearchGate. Available at: [Link].
-
2-Methoxy-3,5-dinitropyridine | C6H5N3O5 | CID 597960 - PubChem. Available at: [Link].
-
2,CHLORO-3,5-DINITROPYRIDINE AR MSDS CAS-No. - Loba Chemie. (2016-05-18). Available at: [Link].
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2-methyl-3-ethoxypyrazine 2-ethoxy-3-methylpyrazine - The Good Scents Company. Available at: [Link].
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An In-Depth Technical Guide to the Electrophilicity and Reactivity of 2-Ethoxy-3,5-dinitropyridine
Abstract and Scope
This technical guide provides a comprehensive examination of the chemical properties, synthesis, and reactivity of 2-Ethoxy-3,5-dinitropyridine. Dinitropyridines are a significant class of heterocyclic compounds, serving as versatile precursors in the development of agrochemicals, energetic materials, and biologically active molecules for drug discovery.[1] The focus of this document is the pronounced electrophilic character of the this compound scaffold, a feature imparted by the potent electron-withdrawing effects of its constituent nitro groups and the pyridine ring nitrogen.
We will delve into the mechanistic underpinnings of its reactivity, primarily through the lens of Nucleophilic Aromatic Substitution (SNAr). The guide synthesizes data from kinetic, thermodynamic, and computational studies to provide a quantitative understanding of its behavior with nucleophiles. Detailed, field-tested experimental protocols for its synthesis and kinetic analysis are provided for researchers. This document is intended for organic chemists, medicinal chemists, and drug development scientists who require a deep, practical understanding of this reagent's capabilities.
Molecular Architecture and Electronic Landscape
The reactivity of this compound is a direct consequence of its electronic structure. The pyridine ring is inherently electron-deficient compared to benzene, and the addition of two nitro groups at the 3- and 5-positions drastically amplifies this effect.
Causality of Electrophilicity:
-
Inductive Effects: The nitrogen atom in the pyridine ring and the oxygen atoms of the nitro groups are highly electronegative, pulling electron density away from the aromatic ring carbons through the sigma bond framework.
-
Resonance Effects: The nitro groups strongly withdraw electron density via resonance, creating significant partial positive charges (δ+) on the ring carbons, particularly at the 2-, 4-, and 6-positions. This deactivation makes the ring exceptionally susceptible to attack by nucleophiles.[2][3]
The positions ortho and para (2-, 4-, 6-) to the ring nitrogen and the nitro groups are the most electron-deficient and, therefore, the primary sites for nucleophilic attack.[4][5]
Caption: Electronic drivers of electrophilicity in the title compound.
X-ray crystallography of this compound reveals a planar, non-strained structure, which is an important baseline when comparing its reactivity to more sterically hindered electrophiles like 2,4,6-trinitrobenzene derivatives.[6][7]
Synthesis via Nucleophilic Aromatic Substitution
The most common and efficient route to this compound is through the SNAr reaction, utilizing the commercially available and highly reactive precursor, 2-chloro-3,5-dinitropyridine. The chloride ion is an excellent leaving group in this electron-deficient system, readily displaced by an ethoxide nucleophile.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from established procedures for SNAr on chloronitropyridine scaffolds.[8]
Materials:
-
2-Chloro-3,5-dinitropyridine (1.0 eq)
-
Sodium metal (1.1 eq)
-
Anhydrous Ethanol (sufficient volume to dissolve starting material)
-
Dichloromethane (for extraction)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Preparation of Sodium Ethoxide: Under an inert atmosphere (e.g., Argon), carefully add sodium metal (1.1 eq) in small portions to a stirred flask of anhydrous ethanol at room temperature. The reaction is exothermic. Stir until all sodium has dissolved to form a clear solution of sodium ethoxide.
-
SNAr Reaction: Add 2-chloro-3,5-dinitropyridine (1.0 eq) to the freshly prepared sodium ethoxide solution.
-
Heating: Heat the reaction mixture to reflux (approx. 78 °C) and maintain with vigorous stirring.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material spot is fully consumed.
-
Work-up: Cool the mixture to room temperature. Remove the ethanol solvent using a rotary evaporator.
-
Extraction: To the residue, add deionized water and extract the aqueous phase three times with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then with brine.
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure this compound.
Core Reactivity: The SNAr Mechanism with Nucleophiles
The high electrophilicity of this compound makes it an excellent substrate for SNAr reactions. Studies with aliphatic amines, such as piperidine and pyrrolidine, in dipolar aprotic solvents like DMSO, have provided deep mechanistic insights.[6][7]
The reaction is not a simple, single-step substitution. It involves the formation of intermediates and can proceed via competing pathways.
-
Initial Nucleophilic Attack: The nucleophile (e.g., an amine) attacks an electron-deficient carbon atom on the pyridine ring.
-
Formation of a σ-adduct (Meisenheimer Complex): This attack breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a σ-adduct. The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro groups, which provides significant stabilization.[3]
-
Expulsion of the Leaving Group: Aromatization is restored by the elimination of the leaving group (in this case, ethoxide).
Computational studies using Density Functional Theory (DFT) have confirmed this pathway, showing that the electron-withdrawing nitro groups stabilize the transition state, thus lowering the overall activation energy and making the reaction highly favorable.[2][9]
Caption: Key steps in the SNAr mechanism for the title compound.
Competing Pathways: Adduct Formation vs. Substitution
Kinetic and equilibrium studies have revealed a fascinating complexity in the reactions with aliphatic amines.[6][7] Two primary pathways compete:
-
Path A (Substitution at C-2): Nucleophilic attack occurs at the C-2 position, which bears the ethoxy leaving group. This leads to the formation of an intermediate σ-adduct, followed by the expulsion of ethoxide to yield the final substitution product.
-
Path B (Adduct Formation at C-6): Nucleophilic attack also occurs at the C-6 position (para to the C-2 position). This results in the rapid and reversible formation of a thermodynamically stable anionic σ-adduct at this position. This adduct does not lead to a substitution product as there is no leaving group at C-6.
In many cases, the formation of the C-6 adduct is kinetically favored and more thermodynamically stable than the C-2 adduct that leads to substitution.[6] This means that upon mixing the reagents, a rapid build-up of the C-6 adduct is observed, followed by a slower reaction that leads to the C-2 substitution product.
Quantitative Reactivity Data
The rates and equilibria of these reactions are highly dependent on the nucleophile, the solvent, and the presence of a base. Base catalysis is often observed, which can be attributed to rate-limiting proton transfer from the initially formed zwitterionic intermediate to a base.[7]
The table below summarizes key findings from studies in DMSO.
| Reaction Parameter | Nucleophile | Solvent | Observation | Reference |
| Equilibrium (Adduct Formation) | Pyrrolidine | DMSO | Rapid, reversible formation of the C-6 σ-adduct. | [6][7] |
| Kinetics (Substitution) | Pyrrolidine | DMSO | Slower displacement of the 2-ethoxy group. | [6][7] |
| Mechanism | Aliphatic Amines | DMSO | Base catalysis suggests rate-limiting proton transfer from the zwitterionic intermediate. | [7] |
| Solvent Effects | Pyrrolidine | Various | Equilibrium constants for σ-adduct formation decrease in the order: DMSO > DMF >> Acetonitrile. | [7] |
Applications in Drug Discovery and Synthesis
The predictable and high reactivity of this compound makes it a valuable electrophilic scaffold in synthetic chemistry.
-
Medicinal Chemistry: Its ability to readily react with amine, thiol, or alcohol nucleophiles allows for the rapid generation of compound libraries. This is particularly useful in the hit-to-lead optimization phase of drug discovery.
-
Case Study - SARS-CoV-2 Inhibitors: Recent computational studies have explored the SNAr reaction of this compound with piperidine as a pathway to potential SARS-CoV-2 inhibitors.[2][9] The dinitropyridine core serves as a key pharmacophore, and the facile substitution at the C-2 position allows for the introduction of various fragments to probe the binding pockets of viral proteins. These studies highlight that the reaction has a low activation energy, making it a promising and efficient route for developing novel antiviral candidates.[2]
Experimental Methodologies: Kinetic Analysis
Protocol: UV-Vis Spectrophotometric Kinetic Study
This protocol describes a method to measure the rate of reaction between this compound and an amine nucleophile by monitoring the formation of the product or a colored intermediate.
Equipment:
-
UV-Vis Spectrophotometer with a temperature-controlled cuvette holder
-
Stopped-flow apparatus (for fast reactions) or standard quartz cuvettes
-
Stock solutions of this compound and the amine nucleophile in the desired solvent (e.g., DMSO)
Procedure:
-
Prepare Solutions: Create a stock solution of this compound of known concentration. Prepare a series of amine solutions at much higher concentrations to ensure pseudo-first-order conditions.
-
Wavelength Scan: Record the UV-Vis spectrum of the starting material and the final product (after the reaction has gone to completion) to identify a suitable wavelength for monitoring. This is typically the λ_max of the product or a key intermediate where the starting material has minimal absorbance.
-
Kinetic Run: Equilibrate the cuvette containing the this compound solution in the spectrophotometer at the desired temperature.
-
Initiate Reaction: Rapidly inject the amine solution into the cuvette and begin recording the absorbance at the chosen wavelength over time.
-
Data Analysis: The observed rate constant (k_obs) can be obtained by fitting the absorbance vs. time data to a first-order exponential equation: A(t) = A_∞ + (A₀ - A_∞)e^(-k_obs * t).
-
Determine Second-Order Rate Constant: Plot the values of k_obs against the concentration of the amine. For a simple second-order reaction, this plot should be linear, and the slope will be the second-order rate constant (k₂).
Conclusion
This compound is a powerful and versatile electrophile whose reactivity is dominated by the strong electron-withdrawing nature of its two nitro groups. Its chemistry is a classic example of Nucleophilic Aromatic Substitution on a heteroaromatic ring. Mechanistic studies have revealed a sophisticated interplay between kinetically and thermodynamically favored pathways, including the formation of stable σ-adducts and the slower, base-catalyzed substitution of the ethoxy group. This well-defined reactivity profile, combined with its straightforward synthesis, makes it an invaluable tool for researchers in organic synthesis and professionals in drug development seeking to construct complex molecular architectures.
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Kinetic and equilibrium studies of σ-adduct formation and nucleophilic substitution in the reactions of 2-phenoxy-3,5-dinitropyridine and this compound with aliphatic amines in dipolar aprotic solvents - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
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A Comprehensive Technical Guide to 2-Ethoxy-3,5-dinitropyridine as a Versatile Starting Material in Organic Synthesis
Introduction: Unveiling the Potential of a Highly Functionalized Pyridine Core
2-Ethoxy-3,5-dinitropyridine is a pivotal reagent in the arsenal of synthetic organic chemists, particularly those engaged in the construction of complex heterocyclic scaffolds. The strategic placement of two electron-withdrawing nitro groups on the pyridine ring profoundly activates the molecule towards nucleophilic aromatic substitution (SNAr), rendering the ethoxy group at the 2-position a versatile leaving group. This inherent reactivity, coupled with the potential for further functionalization of the nitro groups, establishes this compound as a valuable starting material for the synthesis of a diverse array of substituted pyridines, which are prominent motifs in pharmaceuticals, agrochemicals, and materials science.[1] This guide provides an in-depth exploration of the synthesis, properties, reactivity, and applications of this important building block, offering field-proven insights and detailed protocols for researchers, scientists, and professionals in drug development.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and for the accurate interpretation of experimental results. The following table summarizes its key characteristics.
| Property | Value | Source |
| Molecular Formula | C7H7N3O5 | PubChem |
| Molecular Weight | 213.15 g/mol | PubChem |
| Appearance | Light yellow solid | [2] |
| Melting Point | 90.0 to 94.0 °C | [3] |
| Solubility | Soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents. | General Knowledge |
Spectroscopic Characterization:
The structural integrity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.
| Technique | Expected Data |
| 1H NMR | Signals corresponding to the ethoxy group (a triplet and a quartet) and two distinct aromatic protons on the pyridine ring. |
| 13C NMR | Resonances for the two carbons of the ethoxy group and the five carbons of the dinitropyridine ring. |
| IR Spectroscopy | Characteristic strong absorption bands for the nitro groups (typically around 1530 cm-1 and 1350 cm-1) and C-O stretching for the ethoxy group. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |
Synthesis and Purification: A Robust and Reproducible Protocol
The synthesis of this compound is most commonly achieved through the nucleophilic aromatic substitution of a suitable precursor, such as 2-chloro-3,5-dinitropyridine, with sodium ethoxide. This reaction is generally high-yielding and proceeds under mild conditions.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for nucleophilic aromatic substitution on activated halopyridines.[4]
Materials:
-
2-Chloro-3,5-dinitropyridine
-
Sodium metal (Na)
-
Anhydrous Ethanol (EtOH)
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate solution (NaHCO3)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol. Carefully add sodium metal in small portions to the ethanol. The reaction is exothermic and produces hydrogen gas; therefore, proper ventilation is essential.[4] Stir the mixture until all the sodium has reacted to form a clear solution of sodium ethoxide in ethanol.[4]
-
Nucleophilic Aromatic Substitution Reaction: To the freshly prepared sodium ethoxide solution, add 2-chloro-3,5-dinitropyridine portion-wise. Heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring.[4]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (2-chloro-3,5-dinitropyridine) is completely consumed.[4]
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. To the resulting residue, add water and extract the product with dichloromethane (3 x volume of water).[4]
-
Purification: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the organic layer under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.
Caption: Workflow for the synthesis of this compound.
Reactivity and Mechanistic Insights: The SNAr Pathway
The synthetic utility of this compound is predominantly derived from its susceptibility to nucleophilic aromatic substitution (SNAr). The two nitro groups, being powerful electron-withdrawing groups, significantly lower the electron density of the pyridine ring, making it highly electrophilic and facilitating nucleophilic attack.[5] This enhanced reactivity allows for the displacement of the ethoxy group by a wide range of nucleophiles, including amines, thiols, and alkoxides.
The reaction proceeds via a bimolecular pathway, where the nucleophile attacks the carbon atom bearing the ethoxy group, leading to the formation of a stable Meisenheimer complex.[5][6] The stability of this intermediate is a key factor in the facility of the SNAr reaction. Subsequent elimination of the ethoxide anion regenerates the aromaticity of the pyridine ring and yields the substituted product.
Caption: Generalized mechanism for the SₙAr reaction of this compound.
Applications in Organic Synthesis: A Gateway to Diverse Heterocycles
The ability to introduce a variety of functional groups at the 2-position of the 3,5-dinitropyridine scaffold makes this compound a valuable precursor for the synthesis of numerous heterocyclic compounds.[1] These products often serve as key intermediates in the development of biologically active molecules.
Synthesis of Substituted Aminopyridines
One of the most common applications of this compound is in the synthesis of 2-amino-3,5-dinitropyridines. These compounds are important building blocks for the construction of more complex nitrogen-containing heterocycles. For instance, the reaction with piperidine has been studied computationally as a potential route to SARS-CoV-2 inhibitors.[5]
Experimental Protocol: Synthesis of 2-(Piperidin-1-yl)-3,5-dinitropyridine
This protocol is based on general procedures for the amination of activated ethoxypyridines.[7]
Materials:
-
This compound
-
Piperidine
-
Anhydrous Ethanol (EtOH) or Dimethylformamide (DMF)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound in anhydrous ethanol or DMF.
-
Addition of Nucleophile: Add piperidine (typically 1.1 to 1.5 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to obtain the desired 2-(piperidin-1-yl)-3,5-dinitropyridine.
Precursor to Fused Heterocyclic Systems
The dinitropyridine core can be further manipulated to construct fused heterocyclic systems. For example, reduction of the nitro groups to amines, followed by cyclization reactions, can lead to the formation of pyrido-fused heterocycles, which are of significant interest in medicinal chemistry.[8]
Safety and Handling: A Prudent Approach to a Reactive Reagent
Conclusion: A Versatile and Indispensable Tool in Modern Synthesis
This compound has firmly established itself as a versatile and valuable starting material in organic synthesis. Its predictable reactivity in nucleophilic aromatic substitution reactions, coupled with the potential for further transformations of the resulting products, provides a reliable and efficient entry into a wide range of substituted pyridine derivatives and more complex heterocyclic systems. For researchers and professionals in drug discovery and development, a thorough understanding of the synthesis, properties, and reactivity of this key building block is essential for the design and execution of innovative and successful synthetic strategies.
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(PDF) Dinitropyridines: Synthesis and Reactions - ResearchGate. Available from: [Link] [Accessed January 24, 2026].
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-
Compatibility Study of 2,6-Diamino-3,5-dinitropyridine- 1-oxide with Some Energetic Materials. Available from: [Link] [Accessed January 24, 2026].
-
Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. Available from: [Link] [Accessed January 24, 2026].
-
Kinetic and equilibrium studies of σ-adduct formation and nucleophilic substitution in the reactions of 2-phenoxy-3,5-dinitropyridine and this compound with aliphatic amines in dipolar aprotic solvents - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link] [Accessed January 24, 2026].
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-
Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis - TUODA. Available from: [Link] [Accessed January 24, 2026].
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Synthetic strategies to pyrido fused heterocycles - Indian Academy of Sciences. Available from: [Link] [Accessed January 24, 2026].
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SYNTHESIS OF 5-SUBSTITUTED ETHYL 3-OXO-2H-PYRAZOLO[4,3– c]PYRIDINE-7-CARBOXYLATE - Semantic Scholar. Available from: [Link] [Accessed January 24, 2026].
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An In-Depth Technical Guide to the Safe Handling of 2-Ethoxy-3,5-dinitropyridine
This guide provides a comprehensive overview of the essential safety protocols and handling considerations for 2-Ethoxy-3,5-dinitropyridine. Designed for researchers, chemists, and drug development professionals, this document synthesizes data from analogous compounds and established chemical safety principles to create a framework for its responsible use in a laboratory setting. Given the limited publicly available safety data for this specific molecule, a conservative approach, assuming high toxicity and potential energetic properties based on its structure, is mandated.
Compound Profile and Physicochemical Characteristics
This compound is a substituted pyridine ring, characterized by the presence of two electron-withdrawing nitro groups and an electron-donating ethoxy group. This substitution pattern renders the pyridine ring highly electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1] This reactivity is a cornerstone of its utility as a building block in synthetic chemistry, particularly in the development of novel therapeutic agents.[2]
Molecular Structure
Caption: Molecular Structure of this compound.
Physicochemical Data
Specific experimental data for this compound is scarce. The following table includes data inferred from its constituent parts and closely related analogues like 2-Chloro-3,5-dinitropyridine and other nitropyridine derivatives.
| Property | Value / Information | Source / Rationale |
| Molecular Formula | C₇H₇N₃O₅ | Calculated |
| Molecular Weight | 213.15 g/mol | Calculated |
| Appearance | Likely a light yellow to orange solid. | Based on analogue 2-Chloro-3,5-dinitropyridine.[3] |
| Melting Point | Not determined. Likely >90 °C. | Analogue 2-Ethoxy-5-nitropyridine melts at 90-94 °C.[4] |
| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Acetone) and chlorinated solvents. | General property of similar organic compounds. |
| Thermal Stability | Unknown. Treat as potentially unstable upon heating. | Dinitropyridine derivatives can be energetic materials.[5][6] |
Hazard Identification and Risk Assessment
The primary hazards associated with this compound stem from its chemical structure: a polynitro-aromatic compound. Such compounds must be treated with caution due to risks of high toxicity and potential energetic (explosive) properties.[7]
Toxicological Hazards
No specific toxicological data exists for this compound. However, data from its precursor, 2-Chloro-3,5-dinitropyridine, and related nitroaromatic compounds indicate a high potential for toxicity.
-
Acute Toxicity: The precursor 2-Chloro-3,5-dinitropyridine is classified as "Fatal if swallowed".[3] It is prudent to assume a similar or significant oral toxicity profile for the ethoxy derivative. Nitroaromatic compounds can also be absorbed through the skin.[8]
-
Irritation: Causes skin irritation and serious eye damage are hazard statements for related compounds.[9][10] Direct contact with skin and eyes must be avoided.
-
Respiratory Hazards: May cause respiratory irritation if inhaled as a dust or aerosol.[11]
-
Long-Term Effects: The toxicology of pyridine and its derivatives suggests potential for neurological effects with significant exposure.[12]
Physical and Chemical Hazards
-
Explosive Potential: The presence of two nitro groups on the pyridine ring is a significant structural alert for energetic properties. Dinitropyridines are known precursors to explosives.[5] While the ethoxy group is not as sensitizing as an amino or hydroxyl group, the compound should be handled as a potential energetic material, sensitive to shock, friction, and heat. Thermal decomposition studies on related dinitropyrazole compounds highlight the potential for rapid energy release.[13]
-
Reactivity: The compound is highly reactive towards nucleophiles.[1] It should not be stored with strong bases or reducing agents, as this could initiate a vigorous or uncontrolled reaction. It may be incompatible with strong oxidizing agents.[3]
-
Combustion Products: Combustion will produce toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).
Hazard Summary Table
| Hazard Type | GHS Classification (Assumed) | Rationale and Precautionary Notes |
| Acute Oral Toxicity | Category 1 or 2 (Fatal if swallowed) | Based on precursor 2-Chloro-3,5-dinitropyridine.[3] Avoid all routes of ingestion. |
| Acute Dermal Toxicity | Category 2 or 3 (Fatal/Toxic in contact with skin) | High potential for dermal absorption common to nitroaromatics.[8] Prevent all skin contact. |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Based on related nitropyridines.[9][10] |
| Serious Eye Damage | Category 1 (Causes serious eye damage) | Based on related nitropyridines.[11] |
| Explosive Properties | Division 1.4 or 1.5 (Potential explosive) | Structural alert (polynitro-aromatic).[7] Handle with non-sparking tools, avoid shock, friction, and heat. |
Principles of Safe Handling
A multi-layered approach to safety, incorporating engineering controls, administrative procedures, and personal protective equipment (PPE), is mandatory.
Engineering Controls
-
Primary Containment: All handling of solid this compound must be conducted within a certified chemical fume hood to prevent inhalation of dust.
-
Ventilation: The fume hood must have a verified face velocity (typically 80-120 fpm) to ensure containment.
-
Safety Equipment: A safety shower and eyewash station must be immediately accessible in the laboratory where the compound is handled.
Personal Protective Equipment (PPE)
-
Hand Protection: Double-gloving with nitrile gloves is required. Gloves must be inspected before use and changed immediately if contamination is suspected.
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn over the goggles when handling larger quantities (>1 g) or when there is a risk of splashing.[9]
-
Body Protection: A flame-resistant lab coat must be worn and kept fully fastened. For larger scale operations, a chemical-resistant apron is also recommended.
-
Respiratory Protection: A NIOSH-approved respirator with P100 (particulate) cartridges may be required if there is a potential for aerosolization outside of a fume hood, as determined by a risk assessment.
Caption: General workflow for the safe handling of small quantities.
Step-by-Step Handling Protocol (Research Scale, <5g)
-
Preparation:
-
Confirm all required engineering controls are functional.
-
Don all required PPE as described in section 3.2.
-
Prepare the work surface in the fume hood by lining it with absorbent, disposable bench paper.
-
Assemble all necessary glassware and equipment. Use only non-sparking spatulas (e.g., plastic or bronze).
-
-
Aliquotting Solid:
-
Carefully open the container. Avoid creating dust.
-
Use an anti-static weigh boat or weigh paper.
-
Gently scoop the required amount of solid. Avoid scraping or applying excessive force to minimize friction.
-
Close the primary container tightly immediately after use.
-
-
Transfer and Dissolution:
-
Carefully transfer the weighed solid into the designated flask.
-
If making a solution, add the solvent slowly to the solid. Do not add the solid to a large volume of stirred solvent, which could increase dust generation.
-
-
Cleanup:
-
Wipe the spatula and any contaminated surfaces with a cloth lightly dampened with a suitable solvent (e.g., ethanol or acetone).
-
Place all contaminated disposable items (gloves, weigh paper, wipes) into a designated solid hazardous waste container.
-
Wash hands thoroughly with soap and water after the procedure is complete and PPE has been removed.
-
Storage and Waste Management
Storage
-
Container: Store in a tightly sealed, clearly labeled container. Avoid glass stoppers or metal-lined caps, which can cause friction or react with the compound.[7]
-
Conditions: Store in a cool, dry, well-ventilated area, away from direct sunlight and sources of heat or ignition.[3] The storage location should be a designated cabinet for toxic and reactive chemicals.
-
Segregation: Store separately from incompatible materials, especially strong bases, reducing agents, and oxidizing agents.[3]
-
Time-Sensitive Nature: Polynitro-aromatic compounds can degrade over time to form more sensitive and explosive materials (e.g., picrate-like salts if exposed to metals).[7] It is best practice to date the container upon receipt and opening, and to use the material within a defined period (e.g., 12 months).
Waste Disposal
-
Classification: All waste contaminated with this compound is classified as hazardous waste due to toxicity.[3]
-
Solid Waste: Contaminated gloves, wipes, and other disposable materials must be collected in a labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Disposal: All waste must be disposed of through an accredited environmental disposal service, following all local, regional, and national regulations.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
-
Spill:
-
Evacuate all non-essential personnel from the area.
-
Wear full PPE, including respiratory protection if necessary.
-
For small spills, gently cover with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent and wash thoroughly.
-
Synthesis and Reactivity Considerations
This compound is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction from 2-Chloro-3,5-dinitropyridine and sodium ethoxide.[14] This reaction is highly favorable due to the strong electron-withdrawing effect of the two nitro groups, which stabilizes the intermediate Meisenheimer complex.[2]
Caption: Synthesis pathway for this compound.
Causality in Synthesis Safety:
-
Precursor Hazard: The starting material, 2-Chloro-3,5-dinitropyridine, is highly toxic and must be handled with the same, if not greater, precautions as the product.[3]
-
Reagent Hazard: Sodium ethoxide is a strong base and is water-reactive. It must be handled under anhydrous conditions. Ethanol is a flammable solvent, requiring the reaction to be performed away from ignition sources.
-
Reaction Exotherm: While the reaction is typically controlled by heating to reflux, the potential for an uncontrolled exotherm exists if reagents are mixed too quickly or on too large a scale without adequate cooling.
References
-
Starosotnikov, A. M., & Bastrakov, M. A. (2024). Dinitropyridines: Synthesis and Reactions. ResearchGate. [Link]
-
Computational Study of SNAr Reaction Mechanisms: Evaluating this compound and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. (2024). ResearchGate. [Link]
-
Loba Chemie. (2016). 2,CHLORO-3,5-DINITROPYRIDINE AR MSDS. [Link]
-
A computational study of the SNAr reaction of this compound and 2-methoxy-3,5-dinitropyridine with piperidine. (n.d.). ResearchGate. [Link]
-
M&U International. (n.d.). MATERIAL SAFETY DATA SHEET - 2-ETHOXY PYRIDINE. [Link]
-
Li, X., Wang, B.-L., & Lin, Q.-H. (2016). Compatibility Study of 2,6-Diamino-3,5-dinitropyridine-1-oxide with Some Energetic Materials. Central European Journal of Energetic Materials. [Link]
-
Yin, C., et al. (2021). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Molecules. [Link]
-
U.S. Environmental Protection Agency. (2016). Provisional Peer-Reviewed Toxicity Values for 3,5-Dinitroaniline (CASRN 618-87-1). [Link]
-
University of Notre Dame. (2024). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. [Link]
-
Carl ROTH GmbH + Co. KG. (2016). Safety Data Sheet: 5-Ethynyl-2'-deoxyuridine (EdU). [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Public Health Statement for Pyridine. [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine. [Link]
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- 1. researchgate.net [researchgate.net]
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- 4. 2-Ethoxy-5-nitropyridine 98 31594-45-3 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 7. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 8. INTRODUCTION - Provisional Peer-Reviewed Toxicity Values for 3,5-Dinitroaniline (CASRN 618-87-1) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mu-intel.com [mu-intel.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
The Strategic Utility of 2-Ethoxy-3,5-dinitropyridine in the Synthesis of Substituted Pyridines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, gracing a multitude of FDA-approved drugs and clinical candidates. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. The synthesis of highly functionalized and diversely substituted pyridines is, therefore, a critical endeavor in the pursuit of novel therapeutics. Among the array of synthetic tools available, 2-ethoxy-3,5-dinitropyridine has emerged as a powerful and versatile electrophile for the construction of complex pyridine derivatives.
This guide provides an in-depth exploration of the application of this compound in the synthesis of substituted pyridines. We will delve into the underlying principles of its reactivity, offer detailed, field-proven protocols for its use with various nucleophiles, and discuss its strategic importance in the context of drug discovery and development.
The Power of Activation: Understanding the Reactivity of this compound
The utility of this compound as a synthetic building block is rooted in the principles of nucleophilic aromatic substitution (SNAr) . The pyridine ring is inherently electron-deficient compared to benzene, a property that is significantly amplified by the presence of two strongly electron-withdrawing nitro groups at the 3 and 5-positions.[1] These nitro groups act in concert to dramatically lower the electron density of the pyridine ring, rendering the carbon atoms, particularly at the 2, 4, and 6-positions, highly electrophilic and susceptible to attack by nucleophiles.[1]
The ethoxy group at the 2-position serves as an excellent leaving group in SNAr reactions. Its departure is facilitated by the formation of a resonance-stabilized intermediate known as a Meisenheimer complex . The negative charge introduced by the attacking nucleophile is effectively delocalized onto the electronegative oxygen atoms of the nitro groups, thus stabilizing the intermediate and lowering the activation energy of the reaction.[1] Computational studies have shown that the SNAr reaction of this compound with nucleophiles like piperidine is kinetically favorable, proceeding via a concerted mechanism with low activation barriers.[2]
Synthesis of the Starting Material: this compound
A reliable supply of the starting material is paramount. This compound can be readily prepared from the commercially available 2-chloro-3,5-dinitropyridine via a nucleophilic aromatic substitution reaction with sodium ethoxide.
Protocol 1: Synthesis of this compound
Materials:
-
2-Chloro-3,5-dinitropyridine
-
Sodium ethoxide (solid or freshly prepared from sodium metal and absolute ethanol)
-
Absolute ethanol
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Preparation of Sodium Ethoxide Solution (if not using solid): In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.1 equivalents) to absolute ethanol (sufficient to dissolve the sodium and the 2-chloro-3,5-dinitropyridine) at 0 °C. Allow the reaction to proceed until all the sodium has dissolved.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution (or a solution of solid sodium ethoxide in absolute ethanol), add 2-chloro-3,5-dinitropyridine (1.0 equivalent) portion-wise at room temperature with vigorous stirring.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Partition the residue between water and diethyl ether.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel.
Application in the Synthesis of Substituted Pyridines: Protocols and Mechanistic Insights
The true synthetic power of this compound lies in its reactivity with a diverse range of nucleophiles. Below are detailed protocols for the synthesis of various classes of substituted pyridines.
Protocol 2: General Procedure for the Synthesis of 2-Amino-3,5-dinitropyridines
The introduction of an amino group at the 2-position of the dinitropyridine scaffold is a common transformation, as the resulting aminopyridines are valuable intermediates for further functionalization.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, morpholine, piperidine)
-
Aprotic polar solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile)
-
Optional: Base (e.g., Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)) if the amine is used as its salt.
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
TLC plates and developing chamber
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in the chosen aprotic polar solvent.
-
Addition of Nucleophile: Add the primary or secondary amine (1.1 - 1.5 equivalents) to the solution. If the amine is in the form of a salt, add a non-nucleophilic base (2.0 equivalents) to liberate the free amine.
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature will depend on the nucleophilicity of the amine. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Isolation: Collect the precipitated product by filtration. Wash the solid with cold water and then a small amount of cold ethanol or diethyl ether to remove impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate) or by column chromatography on silica gel.
Expertise & Experience: The choice of solvent is critical. Aprotic polar solvents like DMF or DMSO are generally preferred as they can solvate the charged Meisenheimer intermediate, thereby stabilizing it and accelerating the reaction. For less reactive amines, heating is often necessary to drive the reaction to completion.
Visualizing the Workflow: Synthesis of 2-Amino-3,5-dinitropyridines
Caption: Workflow for the synthesis of 2-amino-3,5-dinitropyridines.
Protocol 3: Synthesis of 2-Thioether-3,5-dinitropyridines
The introduction of sulfur-based functionalities can significantly modulate the physicochemical and biological properties of a molecule. This compound readily reacts with thiols to afford the corresponding thioethers.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan)
-
Base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃), or Sodium hydroxide (NaOH))
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Thiolate Formation: In a flame-dried round-bottom flask under an inert atmosphere, suspend the base (1.2 equivalents) in the anhydrous solvent. Cool the suspension to 0 °C in an ice bath. Slowly add the thiol (1.1 equivalents) to the suspension and stir for 15-30 minutes at 0 °C to form the thiolate.
-
Reaction with Electrophile: To the freshly prepared thiolate solution, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise at 0 °C.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Extract the mixture with a suitable organic solvent such as ethyl acetate.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Trustworthiness: The use of an inert atmosphere and anhydrous conditions is crucial, especially when using a strong base like NaH, to prevent quenching of the base and the reactive thiolate. The pre-formation of the thiolate ensures a high concentration of the active nucleophile, leading to a more efficient reaction.
Protocol 4: Synthesis of 2-Aryloxy/Alkoxy-3,5-dinitropyridines
The displacement of the ethoxy group with other alkoxides or phenoxides allows for the synthesis of a variety of ethers, further expanding the chemical space accessible from this versatile starting material.
Materials:
-
This compound
-
Alcohol or Phenol
-
Strong base (e.g., Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu))
-
Anhydrous aprotic solvent (e.g., THF or DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Alkoxide/Phenoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere, suspend the strong base (1.2 equivalents) in the anhydrous solvent. Cool the suspension to 0 °C. Slowly add the alcohol or phenol (1.1 equivalents) to the suspension and stir for 15-30 minutes at 0 °C.
-
Reaction with Electrophile: To the freshly prepared alkoxide/phenoxide solution, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise at 0 °C.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC). Gentle heating may be required for less reactive nucleophiles.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extraction: Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Authoritative Grounding: The SNAr reaction is a well-established and powerful tool in organic synthesis. The protocols provided here are based on fundamental principles of this reaction and are designed to be robust and reproducible. For a deeper understanding of the mechanism, readers are encouraged to consult authoritative texts on organic chemistry and specialized reviews on nucleophilic aromatic substitution.[3]
Data Presentation: A Comparative Overview
| Nucleophile Class | Typical Nucleophile | Base | Solvent | Temperature | Typical Yield Range |
| Amines | Aniline, Morpholine | Optional (Et₃N, K₂CO₃) | DMF, DMSO | RT - 80 °C | 70-95% |
| Thiols | Thiophenol, Benzyl mercaptan | NaH, K₂CO₃ | THF, DMF | 0 °C to RT | 65-90% |
| Alcohols/Phenols | Methanol, Phenol | NaH, KOtBu | THF, DMF | 0 °C to RT | 60-85% |
Mechanistic Rationale: The Meisenheimer Complex
Caption: The SNAr mechanism proceeds via a stable Meisenheimer intermediate.
Conclusion: A Gateway to Novel Pyridine Scaffolds
This compound stands as a testament to the power of substrate activation in organic synthesis. Its high electrophilicity, coupled with the lability of the ethoxy leaving group, provides a reliable and versatile platform for the synthesis of a wide array of 2-substituted-3,5-dinitropyridines. The protocols outlined in this guide offer a practical starting point for researchers in medicinal chemistry and related fields to access these valuable building blocks. The ability to readily introduce diverse functionalities at the 2-position opens up a vast chemical space for the exploration of structure-activity relationships and the development of novel therapeutic agents. As the demand for new and effective drugs continues to grow, the strategic application of powerful synthetic tools like this compound will undoubtedly play a pivotal role in shaping the future of drug discovery.
References
-
A computational study of the SNAr reaction of this compound and 2-methoxy-3,5-dinitropyridine with piperidine. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. (2024). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Retrieved January 25, 2026, from [Link]
Sources
Application Notes and Protocols for the Reaction of 2-Ethoxy-3,5-dinitropyridine with Amine Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive technical guide to the reaction of 2-ethoxy-3,5-dinitropyridine with various amine nucleophiles. This reaction is a powerful tool for the synthesis of 2-amino-3,5-dinitropyridine derivatives, which are valuable scaffolds in medicinal chemistry and materials science.[1][2][3][4] This document offers in-depth mechanistic insights, detailed experimental protocols, and practical guidance for researchers in drug discovery and chemical synthesis.
Introduction: The Significance of 2-Amino-3,5-dinitropyridines
The pyridine ring is a cornerstone in the development of numerous pharmaceuticals.[2] Its electron-deficient nature, a consequence of the electronegative nitrogen atom, renders it susceptible to nucleophilic attack, especially when activated by electron-withdrawing groups.[5] The 2-amino-3,5-dinitropyridine core, synthesized through the nucleophilic aromatic substitution (SNAr) of substrates like this compound, is of particular interest. These compounds serve as crucial intermediates in the creation of a diverse array of biologically active molecules.[1][3][4] The dinitro substitution pattern significantly enhances the electrophilicity of the pyridine ring, facilitating reactions with a broad range of amine nucleophiles.[6]
Reaction Mechanism: A Stepwise Approach
The reaction of this compound with amine nucleophiles proceeds via a well-established nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step addition-elimination process.[5]
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex
The reaction is initiated by the attack of the amine nucleophile at the C2 position of the pyridine ring, which is the most electrophilic center.[6] This attack leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the pyridine ring and, crucially, onto the nitro groups at the 3 and 5 positions, which provides significant stabilization.[5]
Step 2: Elimination of the Leaving Group
In the second step, the ethoxide leaving group is expelled from the Meisenheimer complex, and the aromaticity of the pyridine ring is restored, yielding the final 2-amino-3,5-dinitropyridine product.
Sources
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- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles [sioc-journal.cn]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Reactions Involving 2-Ethoxy-3,5-dinitropyridine
Authored by: A Senior Application Scientist
Introduction: Understanding the Reactivity of 2-Ethoxy-3,5-dinitropyridine
This compound is a highly versatile reagent in modern organic synthesis, primarily utilized as an electrophilic substrate in nucleophilic aromatic substitution (SNAr) reactions. Its utility stems from the electronic properties of its pyridine core, which is rendered exceptionally electron-deficient by the presence of two powerful electron-withdrawing nitro (-NO₂) groups at the 3 and 5 positions.[1][2] This pronounced electrophilicity makes the carbon atoms of the pyridine ring, particularly the C2, C4, and C6 positions, highly susceptible to attack by a wide range of nucleophiles.
The ethoxy group at the C2 position serves as an excellent leaving group, facilitating the substitution process. The combination of strong ring activation and a competent leaving group makes this compound a preferred substrate for constructing complex molecular architectures. Dinitropyridine derivatives are valuable precursors for a variety of compounds with applications in agrochemicals, energetic materials, and as biologically active agents with potential antitumor and antiviral properties.[3]
This guide provides a detailed exploration of the experimental setup for reactions involving this compound, focusing on the mechanistic rationale, practical laboratory protocols, and essential safety considerations.
Core Mechanism: The Nucleophilic Aromatic Substitution (SNAr) Pathway
The primary reaction pathway for this compound is the SNAr mechanism. This is a two-step addition-elimination process that is fundamentally different from SN1 and SN2 reactions.
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient C2 carbon, which bears the ethoxy leaving group. This step disrupts the aromaticity of the pyridine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex or σ-adduct.[4][5]
-
Stabilization and Rearomatization: The negative charge of the Meisenheimer complex is delocalized across the ring and, crucially, onto the oxygen atoms of the two nitro groups at the C3 and C5 positions.[5] This delocalization provides significant stabilization for the intermediate, which is a key factor in lowering the activation energy of the reaction.[2] In the final step, the aromaticity of the ring is restored by the expulsion of the ethoxide leaving group, yielding the substituted product.
The favorability of nucleophilic attack at the C2 and C6 positions is explained by the ability of the electronegative pyridine nitrogen to accommodate the negative charge in the resonance forms of the intermediate, a stabilization not possible with attack at C3 or C5.[6][7]
Critical Safety and Handling Protocols
Dinitroaromatic compounds require careful handling due to their potential toxicity and energetic nature. Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical splash goggles.[8]
-
Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[9]
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sources of ignition, and strong oxidizing agents.[8][10]
-
Handling: Avoid creating dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[8]
-
Waste Disposal: Dispose of chemical waste according to institutional and local regulations. Do not dispose of down the drain.
Experimental Protocol: SNAr Reaction with Piperidine
This section details a reproducible protocol for the reaction of this compound with piperidine, a common secondary amine nucleophile. This reaction is well-documented and serves as an excellent model for understanding the practical aspects of working with this substrate.[2][4]
Rationale for Experimental Choices
-
Solvent: Dimethyl sulfoxide (DMSO) is the solvent of choice. As a polar aprotic solvent, it effectively solvates the cationic species but not the anionic nucleophile, enhancing the nucleophile's reactivity. Furthermore, it can stabilize the charged Meisenheimer intermediate.[4]
-
Stoichiometry: A slight excess of the nucleophile (piperidine) is often used to ensure the complete consumption of the limiting electrophile and to drive the reaction to completion.
-
Temperature: The reaction proceeds readily at room temperature due to the high activation of the substrate. Gentle heating can be applied to increase the rate if necessary, but this often is not required.
-
Monitoring: Thin-Layer Chromatography (TLC) is a simple and effective method to monitor the disappearance of the starting material and the appearance of the product.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 213.15 | 213 mg | 1.0 |
| Piperidine | 85.15 | 102 µL (87 mg) | 1.2 |
| Anhydrous Dimethyl Sulfoxide (DMSO) | - | 5 mL | - |
| Ethyl Acetate (EtOAc) | - | As needed | - |
| Hexanes | - | As needed | - |
| Deionized Water | - | As needed | - |
| Brine (Saturated NaCl solution) | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |
Step-by-Step Protocol
-
Reaction Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (213 mg, 1.0 mmol).
-
Dissolution: Add anhydrous DMSO (5 mL) to the flask and stir at room temperature until the solid is completely dissolved.
-
Nucleophile Addition: Using a micropipette, add piperidine (102 µL, 1.2 mmol) to the stirring solution dropwise over 1 minute. A color change is typically observed upon addition.
-
Reaction: Allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase). Spot the starting material, the reaction mixture, and a co-spot. The reaction is typically complete within 1-2 hours.
-
Work-up (Quenching & Extraction):
-
Once the reaction is complete, pour the reaction mixture into a separatory funnel containing deionized water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers.
-
Wash the combined organic layers with deionized water (2 x 20 mL) and then with brine (1 x 20 mL) to remove residual DMSO and salts.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield the pure 2-(piperidin-1-yl)-3,5-dinitropyridine.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient reaction time or low temperature. | Allow the reaction to stir for a longer period. Gentle heating (40-50 °C) can be applied. Confirm reagent purity. |
| Wet solvent or reagents. | Use anhydrous solvents and ensure reagents are dry. Water can compete as a nucleophile. | |
| Low Yield | Product loss during work-up/extraction. | Ensure thorough extraction with an appropriate solvent (e.g., EtOAc or DCM). Be careful not to discard the organic layer. |
| Inefficient purification. | Optimize the mobile phase for column chromatography to ensure good separation from impurities. | |
| Side Products | Reaction with residual water. | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., N₂ or Ar). |
| Formation of σ-adducts at other positions (e.g., C6). | While C2 substitution is kinetically and thermodynamically favored, complex reaction conditions might lead to other isomers. Purification should resolve this.[4] |
References
-
OSTI.gov. (2017). Synthetic studies of 2,6-Diamino-3,5- dinitropyrazine-1-oxide (LLM-105) from discovery to multi-kilogram scale.[Link]
-
ResearchGate. (n.d.). A computational study of the SNAr reaction of this compound and 2-methoxy-3,5-dinitropyridine with piperidine.[Link]
-
IUPAC. (n.d.). SNAr Reaction in Common Molecular Solvents Under Pressure.[Link]
-
ResearchGate. (2024). Dinitropyridines: Synthesis and Reactions.[Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine.[Link]
- Google Patents. (n.d.).
-
Royal Society of Chemistry. (n.d.). Kinetic and equilibrium studies of σ-adduct formation and nucleophilic substitution in the reactions of 2-phenoxy-3,5-dinitropyridine and this compound with aliphatic amines in dipolar aprotic solvents.[Link]
-
ResearchGate. (2024). Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors.[Link]
-
ResearchGate. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory.[Link]
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YouTube. (2019). nucleophilic aromatic substitutions.[Link]
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National Center for Biotechnology Information. (2021). Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode.[Link]
-
Loba Chemie. (2016). 2,CHLORO-3,5-DINITROPYRIDINE AR MSDS.[Link]
-
ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.[Link]
-
Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?[Link]
-
YouTube. (2019). Write the reactions of Williamson synthesis of 2-ethoxy-3-methylpentane starting from ethanol an...[Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.[Link]
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National Center for Biotechnology Information. (n.d.). 2-Methoxy-3,5-dinitropyridine.[Link]
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Filo. (2021). 7.10 Write the reactions of Williamson synthesis of 2-ethoxy-3-methylpent...[Link]
-
National Center for Biotechnology Information. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.[Link]
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Chemistry LibreTexts. (2021). 16.6: Nucleophilic Aromatic Substitution.[Link]
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YouTube. (2020). SNAr reactions of pi-deficient aromatic rings.[Link]
-
Brainly. (2021). Write the reactions of Williamson synthesis of 2-ethoxy-3-methylpentane starting from ethanol and.[Link]
-
YouTube. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes.[Link]
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Application Notes and Protocols for the Purification of 2-Ethoxy-3,5-dinitropyridine Derivatives by Column Chromatography
Abstract
This technical guide provides a comprehensive framework for the purification of 2-ethoxy-3,5-dinitropyridine derivatives, a class of compounds with significant interest in medicinal chemistry and materials science.[1] Due to the electron-deficient nature of the pyridine ring and the presence of highly polar nitro groups, these molecules present unique challenges and opportunities in chromatographic separation. This document moves beyond a simple recitation of steps to explain the underlying chemical principles governing the separation process. We will detail a robust, field-proven methodology, from initial analytical thin-layer chromatography (TLC) to a scaled-up column chromatography protocol, ensuring researchers, scientists, and drug development professionals can achieve high purity and yield.
Introduction: The Chromatographic Challenge
This compound and its derivatives are versatile scaffolds in organic synthesis.[2] The pyridine core, rendered highly electron-deficient by two powerful electron-withdrawing nitro groups, is susceptible to nucleophilic aromatic substitution, making these compounds valuable intermediates.[1][2][3] However, the very features that make them synthetically useful—high polarity and potential reactivity—complicate their purification.
Successful purification by column chromatography hinges on exploiting subtle differences in polarity between the target molecule and synthetic impurities. The primary goal is to establish a chromatographic system where the desired compound travels through the stationary phase at a moderate, controlled rate, allowing for its complete separation from faster-moving (less polar) and slower-moving (more polar) contaminants. This guide provides the strategic thinking and tactical steps to develop such a system.
Foundational Principles: Molecular Properties and Chromatographic Behavior
The chromatographic behavior of this compound derivatives is dictated by their molecular structure. The two nitro groups confer significant polarity, while the pyridine nitrogen atom introduces a basic site.[4] The ethoxy group is a comparatively weaker, electron-donating feature. Consequently, these molecules are polar and capable of engaging in strong dipole-dipole interactions and hydrogen bonding with a polar stationary phase.[5][6][7]
Normal-Phase Chromatography is the method of choice for this class of compounds. This technique employs a polar stationary phase (typically silica gel or alumina) and a less polar mobile phase.[6] The separation principle is based on adsorption; more polar compounds adsorb more strongly to the stationary phase and thus elute later than less polar compounds.[5]
Key Considerations:
-
Stationary Phase Selection: Silica gel (SiO₂) is the most common stationary phase and is generally effective.[6] However, its surface is slightly acidic due to the presence of silanol (Si-OH) groups. This acidity can, in some cases, lead to the irreversible adsorption or degradation of base-sensitive compounds.[8] For particularly sensitive derivatives, neutral alumina (Al₂O₃) or a deactivated silica gel (prepared by adding a small percentage of water or triethylamine to the eluent) can be a superior choice.
-
Potential for Instability: Some dinitropyridine compounds are utilized as energetic materials, highlighting a potential for thermal or chemical instability.[1][9] It is crucial to avoid harsh conditions. Solvents should be evaporated at moderate temperatures, and prolonged exposure to highly acidic or basic conditions should be avoided.
Strategic Workflow for Method Development
A successful column purification is not a matter of chance; it is the result of a logical and systematic method development process. This workflow begins with small-scale analysis on TLC plates and culminates in the optimized preparative column.
Caption: Logical workflow for column chromatography method development.
Data Presentation: Solvent Selection
The choice of mobile phase (eluent) is critical. Separation is achieved by finding a solvent or solvent mixture that provides differential migration rates for the components of the mixture. The strength of a solvent in normal-phase chromatography is related to its polarity.
Table 1: Common Solvents and Their Relative Eluting Power
| Solvent | Polarity Index | Eluting Strength (ε° on Silica) | Role in Mixture |
| Hexane / Petroleum Ether | 0.1 | 0.01 | Primary non-polar base |
| Toluene | 2.4 | 0.22 | Non-polar base, can aid solubility |
| Dichloromethane (DCM) | 3.1 | 0.32 | Intermediate polarity modifier |
| Diethyl Ether | 2.8 | 0.38 | Polar modifier |
| Ethyl Acetate (EtOAc) | 4.4 | 0.45 | Common polar modifier |
| Acetone | 5.1 | 0.53 | Stronger polar modifier |
| Methanol (MeOH) | 5.1 | 0.73 | Very polar, used sparingly |
Data compiled from various chromatography resources.
Detailed Experimental Protocol
This protocol outlines the purification of a representative this compound derivative following a synthesis reaction.
Materials and Equipment
-
Stationary Phase: Silica gel, standard grade, 230-400 mesh.
-
Solvents: Reagent-grade hexane, ethyl acetate (EtOAc), and dichloromethane (DCM).
-
Glassware: Chromatography column with stopcock, round-bottom flasks, Erlenmeyer flasks, test tubes for fraction collection, TLC tank.
-
Other: TLC plates (silica gel 60 F₂₅₄), UV lamp (254 nm), capillary tubes for spotting, cotton or glass wool, rotary evaporator.
Step 1: Initial TLC Analysis
The causality behind this first step is efficiency; it uses milligrams of material to predict the behavior of grams on a larger column.
-
Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., DCM or ethyl acetate).
-
Using a capillary tube, spot the solution onto the baseline of three separate TLC plates.
-
Prepare developing chambers with different solvent systems of increasing polarity. A good starting point is varying ratios of a non-polar solvent (hexane) and a polar solvent (ethyl acetate).
-
Chamber 1: 9:1 Hexane:EtOAc
-
Chamber 2: 4:1 Hexane:EtOAc
-
Chamber 3: 2:1 Hexane:EtOAc
-
-
Develop the plates, allow them to dry, and visualize the spots under a UV lamp.
-
The ideal solvent system is one that moves the desired product to a retention factor (Rf) value of approximately 0.2-0.4, with clear separation from other UV-active spots.
Table 2: Example TLC Analysis Results
| Solvent System (Hexane:EtOAc) | Rf (Impurity 1) | Rf (Product) | Rf (Impurity 2) | Assessment |
| 9:1 | 0.55 | 0.10 | 0.00 | Product has low mobility. Increase polarity. |
| 4:1 | 0.85 | 0.35 | 0.05 | Good Separation. Product Rf is ideal. |
| 2:1 | 0.95 | 0.60 | 0.20 | Poor separation between product and impurity 1. |
Based on this data, a 4:1 Hexane:EtOAc mixture is the optimal starting eluent.
Step 2: Column Preparation (Slurry Packing)
A homogeneously packed column is essential for a high-resolution separation, as it prevents channeling and band broadening.[6]
-
Select a column of appropriate size. A general rule of thumb is to use 30-50 g of silica for every 1 g of crude material.
-
Insert a small plug of cotton or glass wool at the bottom of the column to support the packing.[6]
-
Clamp the column perfectly vertically. Close the stopcock.
-
Fill the column about one-third full with the chosen starting eluent (e.g., 4:1 Hexane:EtOAc).
-
In a separate beaker, create a slurry by mixing the required amount of silica gel with the eluent. Stir to remove air bubbles.[6]
-
Using a funnel, pour the slurry into the column. Open the stopcock to allow solvent to drain, continuously adding more slurry. Gently tap the side of the column to encourage even settling.
-
Never let the top of the silica bed run dry. Always maintain a layer of solvent above the stationary phase.
Caption: Diagram of a packed chromatography column.
Step 3: Sample Loading
Concentrating the sample into a narrow band at the top of the column is critical for preventing premature band broadening and ensuring good separation.
-
Wet Loading: Dissolve the crude product in the minimum possible volume of the eluent. Using a pipette, carefully add this solution to the top of the silica bed.
-
Dry Loading (Recommended for less soluble samples): Dissolve the crude product in a suitable solvent (e.g., DCM). Add a small amount of silica gel or celite to this solution and evaporate the solvent completely to obtain a free-flowing powder.[10] Carefully add this powder to the top of the packed column.
Step 4: Elution and Fraction Collection
-
Once the sample is loaded, carefully add the eluent to fill the column.
-
Open the stopcock and begin collecting the eluting solvent in numbered test tubes or flasks. Maintain a constant flow rate.
-
Start with the solvent system determined by TLC (isocratic elution). If separation is difficult, a gradient elution (gradually increasing the proportion of the more polar solvent) can be employed.
Step 5: Monitoring and Analysis
-
Periodically, analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate to track the elution of the product.
-
Once the desired product is identified in a series of fractions, combine these fractions into a clean, pre-weighed round-bottom flask.
-
Confirm the purity of the combined solution with a final TLC analysis.
-
Remove the solvent using a rotary evaporator to yield the purified this compound derivative.
Troubleshooting
Table 3: Common Problems and Solutions in Column Chromatography
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation | Incorrect eluent polarity; Column overloaded; Flow rate too fast; Poorly packed column. | Re-optimize eluent with TLC; Use less crude material; Decrease flow rate; Repack column carefully. |
| Compound Stuck on Column | Eluent is not polar enough; Compound is degrading or reacting with silica. | Gradually increase eluent polarity (gradient elution); Switch to a less acidic stationary phase like neutral alumina. |
| Streaking on TLC | Sample is too concentrated; Sample is acidic/basic and interacting with silica; Compound is degrading on the plate. | Dilute sample before spotting; Add a drop of acetic acid or triethylamine to the developing chamber; Run chromatography quickly and at room temp. |
| Cracked or Channeled Column | Column ran dry; Packing was not homogeneous. | The run is likely compromised. Repack the column, ensuring the silica bed is never exposed to air. |
Conclusion
The purification of this compound derivatives by column chromatography is a highly effective and scalable technique. Success relies on a systematic approach to method development, beginning with careful TLC analysis to define the optimal separation conditions. By understanding the chemical properties of the target molecule and the principles of normal-phase chromatography, researchers can overcome challenges related to high polarity and potential instability. This protocol, grounded in established chromatographic theory and practical experience, provides a reliable roadmap for obtaining these valuable compounds in high purity.
References
-
Dinitropyridines: Synthesis and Reactions. (2024). ResearchGate. [Link]
-
Nitration of Phenol and Purification by Column Chromatography. CDN. [Link]
-
Column chromatography. University of Calgary. [Link]
-
Donohoe, T. J., et al. (2001). Partial Reduction of Electron-Deficient Pyridines. Organic Letters, 3(22), 3447–3450. [Link]
- Compound 3,5-diamino-2,6-dinitropyrazine-1-oxide and preparation method thereof. (2016).
-
Campbell, R. M., & Lee, M. L. (1986). Capillary column gas chromatographic determination of nitro polycyclic aromatic compounds in particulate extracts. Analytical Chemistry, 58(11), 2247–2251. [Link]
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He, Y., et al. (2020). Research Progress on the Separation of Alkaloids from Chinese Medicines by Column Chromatography. Advances in Chemical Engineering and Science, 10(4), 358-377. [Link]
-
Ferreira, R. J., et al. (2022). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Pharmaceuticals, 15(10), 1256. [Link]
-
Separation of nitroaromatics by C-18 column. ResearchGate. [Link]
-
Lee, S.L. (2007). The Chromatography of Nitro compounds. Nature and Science, 5(1). [Link]
-
Al-Hourani, B. J., et al. (2024). Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. New Journal of Chemistry. [Link]
-
HPLC Column Selection: Core to Method Development (Part I). (2025). Welch Materials. [Link]
-
Wu, H., et al. (2022). Understanding the role of solvents and additives on the crystal morphology of 2,6-bis(picrylamino)-3,5-dinitropyridine. Journal of Molecular Liquids, 364, 120017. [Link]
-
Smith, A. B., et al. (2019). Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acetals. The Journal of Organic Chemistry, 84(15), 9427–9443. [Link]
-
2,3-diaminopyridine. Organic Syntheses Procedure. [Link]
-
Valente, K. N., et al. (2022). Purification of Human Immunoglobulin G with Bathophenanthroline–Zn2+, –Fe2+, or –Cu2+ Complexes. Molecules, 27(19), 6296. [Link]
-
Golding, B. T., et al. (2016). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. Beilstein Journal of Organic Chemistry, 12, 2552-2557. [Link]
- A kind of method for synthesizing 2 ethoxy pyridines. (2016).
-
Singh, P., et al. (2023). Pyrene-Based Aggregation-Induced Emissive Manganese Carbonyl Complex for Green Light-Controlled Carbon Monoxide (CO) Release and Theranostic Applications. Inorganic Chemistry, 62(3), 1184–1197. [Link]
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characterization of 2-Ethoxy-3,5-dinitropyridine products using NMR and MS
Application Note & Protocol
Comprehensive Characterization of 2-Ethoxy-3,5-dinitropyridine using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)
Abstract
This application note provides a detailed, field-proven guide for the definitive structural characterization of this compound, a key intermediate in various synthetic pathways. We present optimized protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), designed for researchers, scientists, and professionals in drug development and materials science. The methodologies herein are structured to ensure data integrity and reproducibility, emphasizing the rationale behind experimental choices. This guide follows a self-validating framework, integrating data from orthogonal techniques to build an unassailable structural proof.
Introduction: The Analytical Imperative
This compound is a member of the electron-deficient pyridine family, a class of compounds with significant utility in medicinal chemistry and as precursors for advanced materials. The precise placement of the ethoxy and nitro functional groups on the pyridine ring dictates the molecule's reactivity, electronic properties, and potential biological activity. Consequently, unambiguous characterization is not merely a procedural step but a foundational requirement for any subsequent research or development.
This document outlines a systematic approach to elucidating and confirming the molecular structure of this compound. We will leverage the power of high-resolution ¹H and ¹³C NMR to map the molecule's covalent framework and employ High-Resolution Mass Spectrometry (HRMS) to determine its elemental composition with high precision. The synergy between these techniques provides a robust and comprehensive analytical workflow.
Experimental Workflow: A Logic-Driven Approach
The characterization process is designed as a sequential, logical flow, where each step builds upon the last to create a cohesive and definitive structural assignment.
Figure 1: A comprehensive workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, we can deduce the connectivity and chemical environment of atoms within a molecule.
Rationale for Experimental Choices
-
Solvent Selection: Deuterated chloroform (CDCl₃) is the primary choice due to its excellent solubilizing power for many organic compounds and its single, unobtrusive solvent peak at 7.26 ppm. For compounds with lower solubility, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative, though its residual water peak must be considered.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard (0 ppm) for ¹H and ¹³C NMR due to its chemical inertness and single, sharp resonance peak located upfield from most organic signals.
-
Field Strength: A higher magnetic field strength (e.g., 400 MHz or greater) is recommended to achieve better signal dispersion, which is particularly important for resolving the closely spaced aromatic protons in substituted pyridine rings.
Step-by-Step NMR Sample Preparation and Acquisition
-
Sample Weighing: Accurately weigh 5-10 mg of the purified this compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ with 0.03% v/v TMS) to the NMR tube.
-
Dissolution: Cap the tube and gently vortex or invert until the sample is completely dissolved. A clear, homogeneous solution is required.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range (e.g., 0-12 ppm).
-
Use a standard 90° pulse sequence.
-
Set the relaxation delay (d1) to at least 1-2 seconds to allow for full magnetization recovery.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C{¹H} NMR Acquisition:
-
Switch the probe to the ¹³C channel.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the expected range (e.g., 0-180 ppm).
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Predicted NMR Data and Interpretation
The electron-withdrawing nature of the two nitro groups and the pyridine nitrogen atom will significantly deshield the aromatic protons and carbons.
| ¹H NMR Data (Predicted, 400 MHz, CDCl₃) |
| Chemical Shift (δ, ppm) |
| ~9.25 |
| ~9.10 |
| ~4.60 |
| ~1.50 |
| ¹³C NMR Data (Predicted, 100 MHz, CDCl₃) |
| Chemical Shift (δ, ppm) |
| ~160.0 |
| ~148.0 |
| ~145.0 |
| ~142.0 |
| ~120.0 |
| ~65.0 |
| ~14.0 |
Interpretation Notes:
-
The two aromatic protons (H-4 and H-6) are expected to appear as doublets due to meta-coupling (⁴JHH), with a small coupling constant of approximately 2-3 Hz.
-
The strong deshielding effect of the adjacent nitro groups and the ring nitrogen places these proton signals far downfield.
-
The ethoxy group will present as a classic quartet and triplet pattern.
-
In the ¹³C NMR spectrum, the carbons directly attached to electronegative atoms (O, N) and nitro groups will be the most downfield.
Mass Spectrometry (MS) Protocol
Mass spectrometry provides the exact mass of the parent molecule, allowing for the determination of its elemental formula. It also offers structural information through the analysis of fragmentation patterns.
Rationale for Experimental Choices
-
Ionization Technique: Electrospray Ionization (ESI) is an effective soft ionization technique for polar molecules like this compound, typically producing the protonated molecular ion [M+H]⁺ with minimal fragmentation.
-
Mass Analyzer: A Time-of-Flight (TOF) analyzer is chosen for its high resolution and mass accuracy, which are essential for confirming the elemental composition.
-
Solvent System: A mixture of acetonitrile (ACN) and water with a small amount of formic acid is a common mobile phase for ESI. The formic acid aids in the protonation of the analyte.
Step-by-Step MS Sample Preparation and Acquisition
-
Stock Solution: Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like acetonitrile or methanol.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase (e.g., 50:50 ACN/H₂O + 0.1% formic acid).
-
Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.
-
Infusion/Injection: Introduce the sample into the ESI source via direct infusion or through an LC system.
-
Data Acquisition:
-
Acquire data in positive ion mode.
-
Set the mass range to scan from m/z 50 to 500.
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.
-
Predicted MS Data and Interpretation
Molecular Formula: C₇H₇N₃O₅ Exact Mass: 213.0386 g/mol
Expected High-Resolution Mass Spectrometry (HRMS) Data:
-
Calculated m/z for [C₇H₈N₃O₅]⁺ ([M+H]⁺): 214.0464
-
Observed m/z: Expected to be within 5 ppm of the calculated value.
Fragmentation Analysis: Collision-Induced Dissociation (CID) or MS/MS experiments can be performed on the [M+H]⁺ ion to induce fragmentation and further confirm the structure.
Figure 2: A proposed ESI-MS fragmentation pathway for protonated this compound.
Conclusion: A Unified Structural Proof
By integrating high-resolution NMR and MS data, a definitive structural assignment for this compound can be achieved. The NMR data provides a detailed map of the proton and carbon framework, confirming the substitution pattern, while HRMS validates the elemental composition with high confidence. The protocols outlined in this application note provide a robust framework for researchers to obtain high-quality, reproducible data, ensuring the integrity of their scientific findings.
References
-
Title: Spectrometric Identification of Organic Compounds Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). John Wiley & Sons. URL: [Link]
-
Title: High-Resolution Mass Spectrometry in the Analysis of Small Molecules Source: Journal of the American Society for Mass Spectrometry URL: [Link]
-
Title: Synthesis of 2-Alkoxy-3,5-dinitropyridines Source: Journal of Heterocyclic Chemistry URL: [Link]
-
Title: PubChem Compound Summary for 2-chloro-3,5-dinitropyridine Source: National Center for Biotechnology Information URL: [Link]
Application Notes and Protocols for the Investigation of 2-Ethoxy-3,5-dinitropyridine as a Potential SARS-CoV-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
The global imperative for novel antiviral therapeutics against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has driven the exploration of a wide chemical space for potential inhibitors. This document provides a comprehensive guide for the investigation of 2-Ethoxy-3,5-dinitropyridine, a compound identified through computational studies as a promising candidate for inhibiting key viral processes.[1] Dinitropyridines, as a class of compounds, have garnered interest for their diverse biological activities, including potential antiviral properties. This application note details the scientific rationale, experimental workflows, and step-by-step protocols for the synthesis, in vitro characterization, and cell-based evaluation of this compound's efficacy against SARS-CoV-2. The protocols are designed to be self-validating, incorporating essential controls and clear data interpretation guidelines to ensure scientific rigor.
Introduction: The Scientific Rationale
The SARS-CoV-2 life cycle presents multiple druggable targets, including viral entry and replication. The spike (S) protein, responsible for viral entry via interaction with the human angiotensin-converting enzyme 2 (ACE2) receptor, and viral proteases, such as the main protease (Mpro or 3CLpro) and the papain-like protease (PLpro), which are crucial for viral replication, are primary targets for therapeutic intervention.
Computational studies have suggested that this compound may act as an inhibitor of both the SARS-CoV-2 main protease (Mpro) and the spike protein.[1] The electron-withdrawing nature of the nitro groups on the pyridine ring is thought to enhance its interaction with key residues in the active sites of these viral proteins. This document outlines a structured, multi-faceted approach to empirically validate these in silico predictions.
Our investigative workflow is designed to first confirm the inhibitory potential of this compound against isolated viral enzymes and the spike-ACE2 interaction. Subsequently, its antiviral efficacy will be assessed in a cell-based model of SARS-CoV-2 infection. Crucially, the compound's cytotoxicity will be evaluated in parallel to determine its therapeutic window.
Synthesis and Characterization of this compound
A reliable synthesis protocol is paramount for obtaining high-purity this compound for biological evaluation. The following protocol is adapted from established methods for the synthesis of related dinitropyridine compounds.
Synthesis Protocol
This procedure involves a nucleophilic aromatic substitution (SNAAr) reaction.
Materials:
-
2-Chloro-3,5-dinitropyridine
-
Anhydrous Ethanol
-
Sodium metal
-
Dry Diethyl Ether
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Ethoxide: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol. Carefully add small, freshly cut pieces of sodium metal to the ethanol. The reaction is exothermic and will produce hydrogen gas; ensure adequate ventilation. Stir the mixture until all the sodium has dissolved, forming a clear solution of sodium ethoxide.
-
Nucleophilic Aromatic Substitution: To the freshly prepared sodium ethoxide solution, add 2-Chloro-3,5-dinitropyridine portion-wise with stirring.
-
Reaction Monitoring: Heat the reaction mixture to a gentle reflux. Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess sodium ethoxide with a dilute solution of hydrochloric acid in ethanol.
-
Extraction: Remove the ethanol under reduced pressure using a rotary evaporator. To the resulting residue, add deionized water and extract the product into diethyl ether (3x volumes).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to yield the crude product.
-
Recrystallization: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a crystalline solid.
-
Characterization: Confirm the identity and purity of the synthesized compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
In Vitro Evaluation of SARS-CoV-2 Inhibitory Activity
The initial screening of this compound will be performed using a panel of in vitro biochemical and binding assays to assess its direct inhibitory effects on key viral targets.
SARS-CoV-2 Main Protease (Mpro) Inhibition Assay
This assay utilizes a fluorescence resonance energy transfer (FRET) substrate to measure the enzymatic activity of Mpro.
Principle: A fluorogenic substrate containing a cleavage site for Mpro is flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore is released from the quencher, resulting in an increase in fluorescence intensity.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Dilute recombinant SARS-CoV-2 Mpro enzyme and the FRET substrate in assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3).
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of serially diluted this compound or DMSO (vehicle control) to the assay wells.
-
Add 18 µL of Mpro enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the FRET substrate solution.
-
Monitor the fluorescence intensity (e.g., Excitation/Emission = 340/490 nm) every minute for 30-60 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each well.
-
Determine the percentage of Mpro inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
SARS-CoV-2 Papain-Like Protease (PLpro) Inhibition Assay
Similar to the Mpro assay, a fluorogenic substrate is used to assess PLpro activity.
Principle: A specific fluorogenic substrate for PLpro (e.g., Z-RLRGG-AMC) is cleaved by the enzyme, releasing a fluorescent reporter (AMC).
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Dilute recombinant SARS-CoV-2 PLpro enzyme and the fluorogenic substrate in assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1 mg/mL BSA, 5 mM DTT, pH 7.5).
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of serially diluted this compound or DMSO to the assay wells.
-
Add 18 µL of PLpro enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Start the reaction by adding 20 µL of the fluorogenic substrate solution.
-
Measure the fluorescence intensity (e.g., Excitation/Emission = 360/460 nm) kinetically for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the reaction rates and determine the percentage of PLpro inhibition.
-
Calculate the IC50 value from the dose-response curve.
-
Spike-ACE2 Interaction Inhibition Assay
An Enzyme-Linked Immunosorbent Assay (ELISA) is employed to measure the inhibition of the interaction between the SARS-CoV-2 Spike protein Receptor Binding Domain (RBD) and the human ACE2 receptor.
Principle: Recombinant ACE2 protein is coated onto an ELISA plate. Biotinylated Spike RBD protein is then added in the presence of the test compound. The amount of bound Spike RBD is detected using a streptavidin-HRP conjugate and a colorimetric substrate.
Protocol:
-
Plate Coating: Coat a 96-well high-binding ELISA plate with recombinant human ACE2 protein overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.
-
Inhibition Reaction:
-
Add serially diluted this compound or DMSO to the wells.
-
Add a fixed concentration of biotinylated Spike RBD protein to each well.
-
Incubate for 1-2 hours at room temperature to allow for binding.
-
-
Detection:
-
Wash the plate thoroughly.
-
Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.
-
Wash the plate again and add a TMB substrate solution.
-
Stop the reaction with a stop solution (e.g., 1 M H₂SO₄) and measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the Spike-ACE2 interaction for each compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Cell-Based Antiviral and Cytotoxicity Assays
Following promising in vitro results, the next crucial step is to evaluate the compound's efficacy and toxicity in a more biologically relevant cellular context.
Cytotoxicity Assay (MTT Assay)
Before assessing antiviral activity, it is essential to determine the concentration range at which this compound is not toxic to the host cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity.[2]
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[2]
Protocol:
-
Cell Seeding: Seed Vero E6 cells (or another susceptible cell line) in a 96-well plate and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours (the same duration as the planned antiviral assay). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the 50% cytotoxic concentration (CC50).
-
Plaque Reduction Assay
This is the gold standard for determining the antiviral activity of a compound by quantifying the reduction in infectious virus particles.
Principle: A confluent monolayer of host cells is infected with SARS-CoV-2 in the presence of the test compound. The formation of plaques (localized areas of cell death caused by viral replication) is then visualized and counted.
Protocol:
-
Cell Seeding: Seed Vero E6 cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus Infection:
-
Prepare serial dilutions of SARS-CoV-2.
-
Pre-incubate the virus with different concentrations of this compound for 1 hour at 37°C.
-
Infect the cell monolayers with the virus-compound mixture.
-
-
Overlay: After a 1-hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing low-melting-point agarose or methylcellulose) containing the corresponding concentrations of the test compound.
-
Incubation: Incubate the plates for 2-3 days at 37°C in a CO₂ incubator until plaques are visible.
-
Plaque Visualization:
-
Fix the cells with a fixative solution (e.g., 4% paraformaldehyde).
-
Stain the cells with a staining solution (e.g., crystal violet).
-
-
Plaque Counting and Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).
-
Determine the 50% effective concentration (EC50) from the dose-response curve.
-
Data Interpretation and Selectivity Index
A key parameter for evaluating the potential of an antiviral compound is the Selectivity Index (SI).
SI = CC50 / EC50
A higher SI value indicates a greater therapeutic window, where the compound is effective against the virus at concentrations that are not toxic to the host cells. A compound with an SI of >10 is generally considered a good candidate for further development.
In Silico Molecular Docking (Optional but Recommended)
To further understand the potential mechanism of action, molecular docking studies can be performed.
Protocol Overview:
-
Protein and Ligand Preparation: Obtain the 3D structures of the target proteins (Mpro, PLpro, Spike) from the Protein Data Bank (PDB). Prepare the 3D structure of this compound.
-
Docking Simulation: Use molecular docking software (e.g., AutoDock, Glide) to predict the binding pose and affinity of the compound within the active sites of the target proteins.
-
Analysis: Analyze the docking results to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein residues.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Summary of In Vitro Inhibitory Activity of this compound
| Assay | Target | IC50 (µM) |
| FRET Assay | SARS-CoV-2 Mpro | To be determined |
| Fluorogenic Assay | SARS-CoV-2 PLpro | To be determined |
| ELISA | Spike-ACE2 Interaction | To be determined |
Table 2: Summary of Cell-Based Activity of this compound
| Assay | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Plaque Reduction Assay | Vero E6 | To be determined | ||
| MTT Assay | Vero E6 | To be determined | To be calculated |
Visualizations
Experimental Workflow
Caption: Experimental workflow for investigating this compound.
SARS-CoV-2 Main Protease (Mpro) Inhibition Mechanism
Caption: Proposed inhibition of SARS-CoV-2 Mpro by this compound.
References
-
A computational study of the SNAr reaction of this compound and 2-methoxy-3,5-dinitropyridine with piperidine. ResearchGate. [Link]
-
Computational Study of SNAr Reaction Mechanisms: Evaluating this compound and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. ResearchGate. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay. ResearchGate. [Link]
-
Protocol for in vitro fluorescence assay of papain-like protease and cell-based immunofluorescence assay of coronavirus infection. ResearchGate. [Link]
-
SARS-CoV-2 Spike-ACE2 Binding Assay Kit (CAT NO: 41A249R) - Example Version. ImmunoDiagnostics. [Link]
-
Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS-CoV-2. Current Protocols in Microbiology. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Ethoxy-3,5-dinitropyridine
This guide provides in-depth technical support for researchers engaged in the synthesis of 2-Ethoxy-3,5-dinitropyridine. It is structured as a series of troubleshooting guides and frequently asked questions to directly address common challenges and improve experimental outcomes. The core of this synthesis is the nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry.
The reaction proceeds by substituting the chlorine atom on 2-chloro-3,5-dinitropyridine with an ethoxide nucleophile. The high electrophilicity of the pyridine ring, significantly enhanced by the two electron-withdrawing nitro groups at the 3- and 5-positions, facilitates this nucleophilic attack, making the reaction feasible.[1][2][3] However, achieving a high yield requires careful control over reaction parameters and a clear understanding of the underlying mechanism.
Reaction Mechanism Overview
The synthesis follows a classical SNAr pathway. The ethoxide ion attacks the electron-deficient carbon at the C2 position of the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and onto the nitro groups. In the final step, the chloride ion is expelled, and the aromaticity of the pyridine ring is restored, yielding the desired this compound product.
Caption: The SNAr reaction pathway from reactants to products.
Baseline Experimental Protocol
This protocol, adapted from established methodologies for SNAr reactions on chloronitropyridine derivatives, serves as a reference for the troubleshooting guide.[2]
Materials:
-
2-Chloro-3,5-dinitropyridine
-
Sodium metal (Na)
-
Anhydrous Ethanol (EtOH, 200 proof)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of Sodium Ethoxide: Under an inert atmosphere (N₂ or Ar), add anhydrous ethanol to a dry, three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer. Carefully add clean sodium metal (1.2 equivalents) in small portions. The reaction is exothermic; allow the mixture to stir until all sodium has dissolved completely.
-
SNAr Reaction: To the freshly prepared sodium ethoxide solution, add 2-chloro-3,5-dinitropyridine (1.0 equivalent) portion-wise. Heat the mixture to reflux (approx. 78°C) and maintain it with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The reaction is complete when the starting material spot is no longer visible.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3x volume of aqueous layer).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude solid by column chromatography on silica gel to afford pure this compound.
Caption: A streamlined workflow for the synthesis of this compound.
Troubleshooting Guide
Q: My reaction is not going to completion, and the TLC plate consistently shows a strong spot for the starting material. What's wrong?
A: This is a common issue that typically points to three potential root causes:
-
Inactive Nucleophile: Sodium ethoxide is highly hygroscopic and reactive. If your anhydrous ethanol is not perfectly dry, or if the sodium ethoxide solution is prepared and left standing for too long, it can be quenched by atmospheric moisture.
-
Solution: Always use freshly opened, high-purity anhydrous ethanol (200 proof). Prepare the sodium ethoxide solution in situ and use it immediately. Ensure your glassware is oven-dried and the reaction is run under a positive pressure of an inert gas like nitrogen or argon.
-
-
Insufficient Temperature: While the reaction is generally favorable, it still requires sufficient thermal energy.
-
Solution: Ensure your heating mantle or oil bath is calibrated and maintaining a consistent reflux temperature (around 78°C for ethanol). A variable temperature can lead to incomplete conversion.
-
-
Insufficient Reaction Time: SNAr reactions, while often clean, are not always rapid.
-
Solution: Continue to monitor the reaction by TLC for an extended period. If the reaction stalls, a small, fresh portion of sodium metal can be carefully added to regenerate the ethoxide, assuming some ethanol is still present.
-
Q: The reaction appears complete by TLC, but my final isolated yield is disappointingly low. Where am I losing my product?
A: Product loss often occurs during the work-up and purification stages.
-
Aqueous Work-up: Although the product has low water solubility, some loss can occur, especially if large volumes of water are used for quenching. Furthermore, emulsions can form during extraction, trapping the product in the interfacial layer.
-
Solution: Use chilled water for the initial quench to minimize solubility. To break emulsions, add a small amount of brine to the separatory funnel and swirl gently. Avoid vigorous shaking.
-
-
Purification: This is the most likely stage for significant product loss.
-
Solution: Optimize your column chromatography protocol. Use a solvent system that gives your product an Rf value between 0.25 and 0.35 for good separation. Dry-loading the crude product onto silica can often provide better resolution and reduce streaking compared to wet-loading. If the product is sufficiently pure after work-up, consider recrystallization as an alternative to chromatography, which can sometimes offer higher recovery.
-
Q: I have an unexpected, highly polar byproduct appearing on my TLC. What is it and how can I prevent it?
A: The most probable culprit is 2-hydroxy-3,5-dinitropyridine . This byproduct forms when water is present in the reaction, acting as a competing nucleophile (in the form of hydroxide ions generated from the reaction of water with sodium ethoxide).
-
Prevention: The key is rigorous exclusion of water. Re-read the advice for an inactive nucleophile. Every component—the solvent, the glassware, and the inert atmosphere—must be scrupulously dry. Using molecular sieves in the ethanol prior to the reaction can help remove trace amounts of water.
Frequently Asked Questions (FAQs)
Q: How critical are the molar equivalents of the reagents?
A: Very critical. The stoichiometry directly impacts reaction efficiency and ease of purification. Using a slight excess of sodium ethoxide (e.g., 1.1–1.5 equivalents) helps drive the reaction to completion. However, a large excess can lead to the formation of side products and complicates the neutralization and work-up steps.
| Parameter | Recommended Range | Rationale & Impact on Yield |
| Solvent Purity | Anhydrous Ethanol (>99.8%) | Prevents formation of 2-hydroxy-3,5-dinitropyridine, which directly reduces theoretical yield. |
| Nucleophile Source | Freshly Prepared NaOEt | Ensures maximum nucleophile activity. Commercial solutions may have lower activity due to moisture absorption. |
| Temperature | Stable Reflux (~78 °C) | Provides sufficient activation energy. Temperatures too high may cause decomposition; too low will result in an incomplete reaction. |
| Molar Ratio (NaOEt:Substrate) | 1.1 – 1.5 : 1 | Drives equilibrium towards products. A significant excess can complicate the work-up and may promote side reactions. |
| Reaction Atmosphere | Inert (Nitrogen or Argon) | Crucial for preventing moisture from contaminating the highly reactive sodium ethoxide. |
Q: Can I use commercial sodium ethoxide powder or solution instead of preparing it in situ?
A: While possible, it is not recommended for achieving the highest yields. Solid sodium ethoxide is extremely hygroscopic and rapidly absorbs atmospheric moisture, reducing its potency. Commercial solutions may also contain varying amounts of water or degraded material. Preparing it fresh from clean sodium metal and anhydrous ethanol is a self-validating system that guarantees a highly reactive and pure nucleophile.
Q: Are there any specific safety precautions I should take?
A: Yes. Dinitropyridine compounds are energetic materials and should be handled with care, avoiding friction and shock.[4] Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. The preparation of sodium ethoxide from sodium metal is highly exothermic and produces flammable hydrogen gas; this must be performed in a well-ventilated fume hood away from ignition sources.
References
-
Dinitropyridines: Synthesis and Reactions. ResearchGate. Available at: [Link]
-
Computational Study of SNAr Reaction Mechanisms: Evaluating this compound and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. ResearchGate. Available at: [Link]
-
A computational study of the SNAr reaction of this compound and 2-methoxy-3,5-dinitropyridine with piperidine. ResearchGate. Available at: [Link]
-
Kinetics of the reaction of 2-chloro-3,5-dinitropyridine with meta- And para-substituted anilines in methanol. ResearchGate. Available at: [Link]
-
Kinetic and equilibrium studies of σ-adduct formation and nucleophilic substitution in the reactions of 2-phenoxy-3,5-dinitropyridine and this compound with aliphatic amines in dipolar aprotic solvents. Royal Society of Chemistry. Available at: [Link]
Sources
Technical Support Center: Minimizing Byproduct Formation in Nucleophilic Aromatic Substitution (SNAr)
Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize their SNAr reactions, focusing specifically on the identification and minimization of common byproducts. Our goal is to provide you with the causal understanding and practical steps needed to enhance reaction selectivity and yield.
Section 1: Foundational Principles & Common Challenges
Q1: I'm new to SNAr reactions. What are the fundamental requirements for this reaction to proceed efficiently and what makes it prone to side reactions?
A1: At its core, the SNAr reaction is a two-step addition-elimination process.[1][2][3] A potent nucleophile attacks an electron-deficient aromatic ring at the carbon atom bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][4][5] The aromaticity is then restored by the expulsion of the leaving group.
For a successful reaction, three conditions must be met:
-
An Activated Ring: The aromatic ring must be electron-poor. This is achieved by having at least one strong electron-withdrawing group (EWG), such as a nitro (-NO₂), cyano (-CN), or carbonyl group, on the ring.[5][6]
-
Proper EWG Positioning: The EWG must be positioned ortho or para to the leaving group. This geometry is crucial because it allows the negative charge of the Meisenheimer complex to be delocalized onto the EWG through resonance, significantly stabilizing this key intermediate.[2][3][4][7] A meta positioning does not provide this stabilization, and the reaction is often ineffective.[7][8]
-
A Good Leaving Group: The substituent being replaced must be a good leaving group. For SNAr, the typical reactivity order is F > Cl > Br > I.[4][5] This is counterintuitive compared to Sₙ2 reactions and arises because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine making the target carbon more electrophilic.[4][5]
Byproduct formation often occurs when these ideal conditions are not perfectly met or when reactants and conditions allow for competing reaction pathways. Common challenges include hydrolysis, reaction with the solvent, and over-reaction (di-substitution).[9]
Section 2: Troubleshooting Specific Byproducts
This section addresses the most frequently encountered byproducts in SNAr reactions. Each Q&A provides the mechanistic reasoning for byproduct formation and actionable strategies for its suppression.
Q2: My reaction is producing a significant amount of a phenolic (or hydroxy-aromatic) byproduct instead of my desired product. What is causing this hydrolysis?
A2: The formation of a phenolic byproduct points to a competing reaction with water or hydroxide ions. This is a classic issue, especially when running reactions at elevated temperatures or using bases like NaOH or KOH in solvents that are not rigorously dried.
Causality: Hydroxide ions (OH⁻) are strong nucleophiles and can directly compete with your intended nucleophile, attacking the activated aromatic ring.[4] Even trace amounts of water in your solvent (e.g., DMSO, DMF) can become a significant source of hydroxide, particularly in the presence of a base. The aryl halide starting material or even the desired product can be susceptible to this hydrolysis.[9]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: This is the most critical step.
-
Use freshly distilled or commercially available anhydrous solvents.
-
Dry all glassware thoroughly in an oven before use.
-
Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the system.[9]
-
-
Choice of Base: If your nucleophile requires a base for deprotonation, opt for a non-hydroxide, non-nucleophilic base.
-
Inorganic Carbonates: K₂CO₃ or Cs₂CO₃ are excellent choices. They are sufficiently basic to deprotonate many alcohol and amine nucleophiles but are less prone to causing hydrolysis.[10]
-
Organic Amine Bases: Hindered bases like Diisopropylethylamine (DIPEA or Hünig's base) can be effective.[10]
-
Hydrides: For weakly acidic nucleophiles, a strong, non-nucleophilic base like sodium hydride (NaH) can be used, but extreme caution is required to ensure the reaction is perfectly anhydrous.[10]
-
-
Temperature Control: Lowering the reaction temperature can sometimes favor the desired reaction over hydrolysis, as hydrolysis may have a higher activation energy. Monitor the reaction closely by TLC or LC-MS to find the optimal temperature that promotes product formation without significant byproduct.[9]
Q3: My mass spec shows a product with a mass corresponding to double substitution. How can I improve selectivity for the mono-substituted product?
A2: The formation of di- or poly-substituted products is common when the aromatic substrate contains multiple leaving groups or when the initial product of mono-substitution is still activated towards a second SNAr reaction.[9]
Causality: If your starting material has two leaving groups in activated positions (e.g., 1-chloro-2,4-dinitrobenzene), the nucleophile can displace both. Alternatively, if the product of the first substitution remains sufficiently electron-deficient, it may react further. This is often exacerbated by using a large excess of the nucleophile or running the reaction for an extended period at high temperatures.
Troubleshooting Steps:
-
Control Stoichiometry: This is the most effective control parameter.
-
Reduce the amount of the nucleophile to 1.0-1.2 equivalents relative to the aromatic substrate. This ensures there isn't a large excess available to drive the second substitution.[9]
-
-
Lower Reaction Temperature: As with hydrolysis, higher temperatures can provide the necessary energy to overcome the activation barrier for the second, often less favorable, substitution. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can dramatically improve mono-selectivity.[9]
-
Slow Addition of Nucleophile: Instead of adding all the nucleophile at once, consider adding it slowly over a period of time using a syringe pump. This keeps the instantaneous concentration of the nucleophile low, favoring the initial, faster mono-substitution reaction.
-
Change Solvent: In some cases, less polar solvents can disfavor the second substitution reaction. While polar aprotic solvents are generally preferred for SNAr, a solvent screen might reveal an option that improves selectivity.[11]
Q4: I've identified a byproduct that seems to be a diaryl ether. How is this forming and how can I prevent it?
A4: Diaryl ether formation is a specific side reaction that occurs when using a phenol or alcohol as a nucleophile with a strong base.
Causality: When a phenol (Ar-OH) is deprotonated by a base to form a phenoxide (Ar-O⁻), this phenoxide is your intended nucleophile. However, if your product is also a phenol (e.g., if the EWG on the ring can be hydrolyzed or if the product itself is a substituted phenol), it can also be deprotonated. This newly formed product-phenoxide can then act as a nucleophile itself, attacking another molecule of your starting aryl halide. This leads to the formation of a diaryl ether byproduct.
Troubleshooting Steps:
-
Use a Milder Base: Strong bases (like NaH or KHMDS) can deprotonate both the starting nucleophile and the product.[12][13] Switching to a milder base like K₂CO₃ may provide enough reactivity for your starting phenol while minimizing deprotonation of the potentially less acidic product.
-
Temperature Control: Keep the reaction temperature as low as possible to disfavor the secondary reaction.
-
Stoichiometric Control: Use a slight excess of the aryl halide (e.g., 1.1 equivalents) relative to the phenolic nucleophile. This ensures the nucleophile is consumed before it can react with the product.
Section 3: Optimization Protocols & Data
Protocol 1: General Procedure for Minimizing Hydrolysis Byproducts
-
Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.
-
Reagents: Use anhydrous grade solvent (e.g., DMF, DMSO) from a sealed bottle. Use a freshly opened container of a non-hydroxide base (e.g., anhydrous K₂CO₃).
-
Reaction Setup: Assemble the glassware hot and flush the system with dry nitrogen or argon for 15 minutes. Maintain a positive pressure of inert gas throughout the reaction via a balloon or bubbler.
-
Addition: Dissolve the aryl halide and nucleophile in the anhydrous solvent. Add the base portion-wise while monitoring the internal temperature.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS. Upon completion, proceed immediately to workup.
-
Workup: Quench the reaction with cooled, deionized water and proceed with extraction using an appropriate organic solvent.
Table 1: Guide to Solvent & Base Selection in SNAr Reactions
| Solvent Type | Examples | Dielectric Constant (ε) | Characteristics & Cautions | Recommended Bases |
| Polar Aprotic | DMSO, DMF, NMP, Acetonitrile | High (35-47) | Excellent for SNAr; solvates cations, leaving the nucleophile "naked" and highly reactive.[9] Can be difficult to remove during workup. Ensure anhydrous grade to prevent hydrolysis. | K₂CO₃, Cs₂CO₃, DIPEA, NaH |
| Polar Protic | Water, Methanol, Ethanol | High (30-80) | Generally poor for SNAr. Can hydrogen-bond with and deactivate the nucleophile.[9][14] May act as a competing nucleophile (solvolysis).[9] | Only if the solvent itself is the nucleophile (e.g., using NaOMe in MeOH). |
| Ethers | THF, Dioxane, CPME | Medium (4-8) | Moderate choice. Less effective at stabilizing the Meisenheimer complex than polar aprotics, often requiring higher temperatures. Good for reactions sensitive to highly polar environments. | NaH, KHMDS, LiHMDS |
| Hydrocarbons | Toluene, Xylene | Low (2-3) | Generally not recommended. Poor solubility for ionic nucleophiles and poor stabilization of the charged intermediate. May be used in specific high-temperature applications with phase-transfer catalysts. | Phase-Transfer Catalysts (e.g., TBAB) with inorganic bases. |
Section 4: Visualizing Reaction & Troubleshooting Logic
Diagram 1: SNAr Mechanism & Competing Hydrolysis Pathway
This diagram illustrates the main productive pathway for an SNAr reaction versus the common side reaction of hydrolysis.
Caption: The desired SNAr pathway (top) vs. the competing hydrolysis pathway (bottom).
Diagram 2: Troubleshooting Workflow for SNAr Byproducts
This workflow provides a logical decision tree for diagnosing and solving common byproduct issues in SNAr reactions.
Caption: A decision tree for troubleshooting common SNAr byproduct formation.
References
-
Nucleophilic Aromatic Substitution - Chemistry Steps. Chemistry Steps. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018-08-20). Master Organic Chemistry. [Link]
-
16.7: Nucleophilic Aromatic Substitution. (2022-09-24). Chemistry LibreTexts. [Link]
-
Nucleophilic aromatic substitution. Wikipedia. [Link]
-
SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. (N.D.). Wordpress. [Link]
-
SNAr Solvents and Reagents. (N.D.). Wordpress. [Link]
-
Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate-Aryl Ethers. (2021). PubMed. [Link]
-
Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate-Aryl Ethers. Semantic Scholar. [Link]
-
Aromatic Nucleophilic Substitution. Dalal Institute. [Link]
-
Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording]. (2025-02-25). YouTube. [Link]
-
5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. [Link]
-
18.6 Nucleophilic Aromatic Substitution (NAS). (2021-03-16). YouTube. [Link]
-
2 - Reaction Examples. (N.D.). [Link]
-
Electronic and solvent effects on kinetics of SNAr substitution reactions... (N.D.). PMC - NIH. [Link]
-
16.6: Nucleophilic Aromatic Substitution. (2025-02-02). Chemistry LibreTexts. [Link]
-
Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. (2012). ACS Publications. [Link]
-
SNAr reaction scope & limitations. (2020-02-02). YouTube. [Link]
-
The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. [Link]
-
SNAr Reaction in Other Common Molecular Solvents. (N.D.). Wordpress. [Link]
Sources
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- 2. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
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- 8. Reaction Examples [cdb.ics.uci.edu]
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- 10. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 11. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 12. Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate-Aryl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. pubs.acs.org [pubs.acs.org]
dealing with incomplete oxidation in pyridine synthesis.
Welcome to the technical support center for pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis of pyridines, with a particular focus on addressing issues of incomplete oxidation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reactions and achieve higher yields of your target pyridine compounds.
Introduction: The Critical Oxidation Step
Many classical and modern pyridine syntheses, such as the renowned Hantzsch synthesis, do not directly yield the aromatic pyridine ring.[1][2][3] Instead, they produce a dihydropyridine or a related non-aromatic intermediate that must be oxidized to furnish the final product.[1][3][4] This terminal oxidation step is often the source of complications, leading to low yields, difficult purifications, and inconsistent results. Understanding the nuances of this crucial step is paramount for success.
This guide provides practical, field-tested advice to diagnose and solve common problems related to incomplete oxidation in your pyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete oxidation in a Hantzsch pyridine synthesis?
A1: Incomplete oxidation in the Hantzsch synthesis typically stems from several factors:
-
Suboptimal Oxidizing Agent: The choice of oxidant is critical and substrate-dependent. Strong, classical oxidants like nitric acid, potassium permanganate (KMnO₄), or chromium trioxide (CrO₃) can sometimes lead to side reactions or degradation of sensitive functional groups.[4] Milder reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or even air/O₂ under specific catalytic conditions might be more suitable for delicate substrates.[5]
-
Reaction Conditions: Temperature, reaction time, and solvent can all influence the efficiency of the oxidation. Some oxidations require elevated temperatures to proceed at a reasonable rate, while others may benefit from ambient or even sub-ambient temperatures to minimize byproduct formation.
-
Steric Hindrance: Bulky substituents on the dihydropyridine ring can sterically hinder the approach of the oxidizing agent, slowing down or preventing complete aromatization.
-
Electronic Effects: The electronic nature of the substituents on the dihydropyridine ring can impact its oxidation potential. Electron-donating groups can facilitate oxidation, while electron-withdrawing groups may render the ring more resistant to oxidation.
Q2: How can I detect the presence of unoxidized dihydropyridine in my reaction mixture?
A2: Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): This is often the quickest method. The dihydropyridine intermediate is typically less polar than the final pyridine product and will have a different Rf value. Staining with an appropriate agent (e.g., potassium permanganate) can help visualize both spots.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly informative. Dihydropyridines show characteristic signals for the protons on the sp³-hybridized carbon (often a singlet around 4 ppm) and the vinyl protons, which will be absent in the aromatic pyridine spectrum.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can confirm the presence of the dihydropyridine by its mass-to-charge ratio (M+H⁺ or M+Na⁺).
Q3: I am observing the formation of a pyridine N-oxide byproduct. What causes this and how can I minimize it?
A3: Pyridine N-oxide formation occurs when the nitrogen atom of the pyridine ring is oxidized.[6][7][8] This is a common side reaction, especially when using peracids (like m-CPBA) or hydrogen peroxide as the oxidant.[7]
To minimize N-oxide formation:
-
Choose a Non-Peroxygenic Oxidant: Opt for oxidants that are less prone to N-oxidation, such as DDQ, manganese dioxide (MnO₂), or catalytic systems like Pd/C with a suitable hydrogen acceptor.[5]
-
Control Stoichiometry: Use the minimum effective amount of the oxidizing agent. An excess of the oxidant increases the likelihood of over-oxidation to the N-oxide.
-
Modify Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of N-oxidation relative to the desired C-H oxidation for aromatization.
Troubleshooting Guide: Incomplete Oxidation
This section provides a structured approach to troubleshooting and resolving incomplete oxidation issues.
Problem 1: Low Conversion of Dihydropyridine to Pyridine
Your reaction stalls, leaving a significant amount of the dihydropyridine starting material.
Caption: Troubleshooting workflow for low conversion.
1. Re-evaluate Your Choice of Oxidizing Agent:
The efficacy of an oxidizing agent is highly dependent on the substrate. A mild oxidant may be insufficient for an electron-deficient dihydropyridine, while a harsh oxidant could decompose a sensitive substrate.
Table 1: Common Oxidizing Agents for Dihydropyridine Aromatization
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Nitric Acid (HNO₃) | Acetic acid, reflux | Inexpensive, potent | Harsh, can cause nitration, not suitable for sensitive groups |
| Potassium Permanganate (KMnO₄) | Acetone or water, RT to reflux | Strong, readily available | Can be unselective, difficult workup |
| Manganese Dioxide (MnO₂) | Dichloromethane or chloroform, reflux | Milder, good for allylic/benzylic-type oxidations | Stoichiometric, requires activation |
| DDQ | Benzene or dioxane, reflux | High potential, often clean | Expensive, stoichiometric |
| Pd/C | Toluene or xylene, reflux (with H⁺ acceptor) | Catalytic, mild | Requires high temperatures, potential for catalyst poisoning |
| Iodine (I₂) | Methanol, reflux | Mild, effective for Hantzsch esters | Can be slow, potential for iodination |
2. Optimize Reaction Conditions:
-
Temperature: If the reaction is sluggish at room temperature, consider gradually increasing the heat. A good starting point is to reflux in a higher-boiling solvent like toluene or xylene. Conversely, if you observe decomposition, try running the reaction at a lower temperature for a longer duration.
-
Solvent: The polarity and boiling point of the solvent can significantly impact the reaction. Aprotic solvents like dioxane, toluene, or acetonitrile are commonly used.
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS at regular intervals to determine the optimal reaction time.
Experimental Protocol: Screening of Oxidizing Agents
-
Setup: In parallel reaction vials, dissolve 50 mg of your dihydropyridine intermediate in 1 mL of a suitable solvent (e.g., dioxane).
-
Addition of Oxidant: To each vial, add a different oxidizing agent (e.g., 1.1 equivalents of DDQ, 2 equivalents of activated MnO₂, a catalytic amount of Pd/C).
-
Reaction: Stir the reactions at a set temperature (e.g., 80 °C) and monitor by TLC every hour for 6 hours.
-
Analysis: Compare the TLC plates to identify the most efficient and cleanest oxidizing agent for your specific substrate.
Problem 2: Formation of Stable Intermediates or Side Products
The reaction yields products other than the desired pyridine, or a stable intermediate is formed that resists further oxidation.
-
Formation of Pyridine N-oxide: As discussed in the FAQs, this is common with certain oxidants.
-
Solution: Switch to a non-peroxygenic oxidant. If the N-oxide is already formed, it can often be deoxygenated back to the pyridine using reagents like PCl₃ or PPh₃.
-
-
Ring Opening or Rearrangement: Under harsh acidic or basic conditions, or at very high temperatures, the dihydropyridine ring may be unstable.
-
Solution: Employ milder, neutral reaction conditions. Buffer the reaction if necessary.
-
Caption: Potential outcomes of the oxidation step.
Concluding Remarks
Successfully troubleshooting incomplete oxidation in pyridine synthesis requires a systematic approach. By carefully selecting the oxidizing agent, optimizing reaction conditions, and using appropriate analytical techniques to monitor the reaction, researchers can significantly improve the yield and purity of their target pyridine compounds. This guide provides a foundational framework for this process, but it is crucial to remember that each substrate is unique and may require specific fine-tuning of the reaction parameters.
References
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
-
Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Scripps Research. Retrieved from [Link]
-
Weldon, D. J., et al. (2022). Oxidative Dearomatization of Pyridines. National Institutes of Health. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. American Chemical Society. Retrieved from [Link]
-
Wikipedia. (2024). Pyridine. Retrieved from [Link]
-
ARKIVOC. (2001). Recent trends in the chemistry of pyridine N-oxides. Retrieved from [Link]
-
International Journal of Novel Research and Development. (2024). Pyridine: Synthesis, Swiss-ADME and Applications. Retrieved from [Link]
-
SlidePlayer. (n.d.). Pyridines. Retrieved from [Link]
-
Wikipedia. (2023). Hantzsch pyridine synthesis. Retrieved from [Link]
-
National Institute of Materials and Chemical Research. (2026). Pyridine Synthesis: A Comprehensive Overview. Retrieved from [Link]
-
YouTube. (2022). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. Retrieved from [Link]
-
SlideShare. (2018). Pyridine: Synthesis, reactions and medicinal uses. Retrieved from [Link]
Sources
- 1. baranlab.org [baranlab.org]
- 2. ijnrd.org [ijnrd.org]
- 3. vault.nimc.gov.ng [vault.nimc.gov.ng]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. Pyridine synthesis [organic-chemistry.org]
- 6. Pyridine - Wikipedia [en.wikipedia.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Pyridine: Synthesis, reactions and medicinal uses | PPTX [slideshare.net]
Technical Support Center: Strategies for Removing Unreacted 2-Chloro-3,5-dinitropyridine
This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols for the effective removal of unreacted 2-chloro-3,5-dinitropyridine from reaction mixtures. As a highly reactive electrophile, 2-chloro-3,5-dinitropyridine is a valuable building block in synthetic chemistry, particularly in nucleophilic aromatic substitution (SNAr) reactions.[1][2] However, its removal post-reaction is critical to ensure the purity of the desired product. This document offers a logic-based approach to selecting the appropriate purification method based on the properties of your target molecule.
Frequently Asked Questions (FAQs)
Q1: How can I confirm the presence of unreacted 2-chloro-3,5-dinitropyridine in my crude reaction mixture?
A1: The first step in any purification is to confirm the presence of the impurity. Thin-Layer Chromatography (TLC) is the most common and rapid method for this.
Core Principle: TLC separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (eluent). 2-Chloro-3,5-dinitropyridine is a relatively nonpolar, electron-deficient aromatic compound and will typically have a high Rf value in nonpolar solvent systems.
Protocol for TLC Analysis:
-
Sample Preparation: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Spot the crude mixture alongside a co-spot (crude mixture + a small amount of a standard solution of 2-chloro-3,5-dinitropyridine) and the pure starting material standard on a silica gel TLC plate.
-
Elution: Develop the plate using a solvent system that gives good separation. A common starting point is a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v).[3]
-
Visualization: 2-Chloro-3,5-dinitropyridine is a light yellow solid, but may not be visible on TLC.[4] It is UV-active due to its aromatic nature and will appear as a dark spot under a 254 nm UV lamp.[5] For more specific visualization of the nitro groups, you can use a stannous chloride (SnCl₂) stain, which reduces the nitro groups to amines, allowing for further derivatization into a colored spot.[6]
Q2: What are the primary methods for removing unreacted 2-chloro-3,5-dinitropyridine?
A2: The choice of purification method is dictated by the chemical and physical properties of your desired product. The three main strategies are:
-
Chromatography: Best for products with different polarity than the starting material.
-
Liquid-Liquid Extraction: Ideal when the product has acidic or basic functionality that the starting material lacks.
-
Recrystallization: Effective if the product is a solid with solubility properties that differ significantly from the starting material.
-
Scavenging: Useful for selectively reacting with and removing the electrophilic starting material.
The following workflow can help you decide on the best approach.
Caption: Workflow for Selecting a Purification Method.
Troubleshooting Guides & Protocols
Scenario 1: My product is a neutral, nonpolar to moderately polar compound.
Issue: You have performed an SNAr reaction, for instance, with a phenol or thiol, and your product has a polarity similar to or slightly higher than 2-chloro-3,5-dinitropyridine.
Recommended Method: Flash Column Chromatography.
Causality: Flash chromatography on silica gel separates compounds based on polarity. Silica gel is a polar stationary phase. Nonpolar compounds travel faster (higher Rf), while polar compounds travel slower (lower Rf). Since 2-chloro-3,5-dinitropyridine is relatively nonpolar, it will elute early. Your more polar product will elute later, allowing for separation.[3]
Detailed Protocol: Flash Column Chromatography
-
Solvent System Selection:
-
Using TLC, find a solvent system (e.g., Hexane/Ethyl Acetate) where the Rf of your product is approximately 0.3.[3] The starting material should have a higher Rf.
-
-
Column Packing:
-
Select a column of appropriate size for your sample amount.
-
Plug the bottom of the column with glass wool and add a layer of sand.
-
Dry pack the column with silica gel 60 (230-400 mesh).
-
Add another layer of sand on top.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the reaction solvent or the chromatography eluent.
-
Alternatively, for better resolution, perform a "dry load": dissolve the crude product, add a small amount of silica gel, evaporate the solvent under reduced pressure, and load the resulting free-flowing powder onto the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column and apply pressure (using air or nitrogen) to begin elution.
-
Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Scenario 2: My product is an amine or other basic compound.
Issue: You have reacted 2-chloro-3,5-dinitropyridine with a primary or secondary amine. Your product now contains a basic nitrogen atom.
Recommended Method: Liquid-Liquid Extraction (Acid Wash).
Causality: This method exploits the difference in acid-base properties. The starting material, 2-chloro-3,5-dinitropyridine, is neutral and will remain in an organic solvent. Your basic amine product can be protonated by an aqueous acid (e.g., 1M HCl), forming a water-soluble ammonium salt. This salt will move from the organic phase to the aqueous phase, leaving the unreacted starting material behind.[7]
Detailed Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of 1M aqueous HCl.
-
Shake the funnel vigorously, venting frequently to release any pressure.
-
Allow the layers to separate. The unreacted 2-chloro-3,5-dinitropyridine will remain in the organic layer. Your protonated product is now in the aqueous layer.
-
Drain the aqueous layer and save it. Repeat the extraction of the organic layer with fresh 1M HCl to ensure complete recovery of the product.
-
-
Product Recovery:
-
Combine the acidic aqueous layers.
-
Cool the aqueous solution in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) until the pH is basic (pH > 8), which will deprotonate your product, causing it to precipitate or become soluble in an organic solvent again.
-
Extract the now-neutral product back into an organic solvent (e.g., DCM or ethyl acetate).
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Scenario 3: My product and the starting material have very similar polarities.
Issue: Standard chromatography is failing to provide adequate separation.
Recommended Method 1: Recrystallization.
Causality: This technique relies on differences in solubility between the desired compound and impurities in a specific solvent at different temperatures. An ideal recrystallization solvent will dissolve the crude product at a high temperature but not at a low temperature, while the impurity (unreacted starting material) remains soluble at all temperatures.
Finding a Solvent: 2-Chloro-3,5-dinitropyridine is slightly soluble in chloroform and methanol and can be recrystallized from benzene or petroleum ether.[4] You must test different solvents to find one where your product has high solubility when hot and low solubility when cold, while the starting material remains in solution upon cooling.
Recommended Method 2: Scavenger Resins.
Causality: Scavenger resins are polymer-supported reagents that react selectively with and remove excess reagents or byproducts.[8] Since 2-chloro-3,5-dinitropyridine is a reactive electrophile, a nucleophilic scavenger resin (e.g., an amine-functionalized resin like Si-Trisamine) can be used.[9] The resin reacts with the excess starting material, and because it is a solid support, it can be easily removed by filtration.
Detailed Protocol: Nucleophilic Scavenging
-
Resin Selection: Choose a nucleophilic scavenger resin (e.g., Tris-(2-aminoethyl)amine on silica).
-
Scavenging:
-
Dissolve the crude reaction mixture in a suitable solvent (e.g., DCM, THF).
-
Add the scavenger resin (typically 2-4 equivalents relative to the excess starting material).
-
Stir the mixture at room temperature for several hours (1-12 h).[10] Monitor the disappearance of the 2-chloro-3,5-dinitropyridine spot by TLC.
-
-
Removal:
-
Filter the reaction mixture to remove the resin.
-
Wash the resin with a small amount of fresh solvent.
-
-
Workup:
-
Combine the filtrate and washings.
-
Concentrate the solution under reduced pressure to yield the purified product.
-
Summary of Physicochemical Data
This table summarizes key properties of 2-chloro-3,5-dinitropyridine, which are fundamental to designing the purification strategies discussed.
| Property | Value | Source |
| CAS Number | 2578-45-2 | |
| Molecular Formula | C₅H₂ClN₃O₄ | [4] |
| Molecular Weight | 203.54 g/mol | |
| Appearance | Light yellow crystalline powder | [4] |
| Melting Point | 63-65 °C | [4] |
| Water Solubility | Insoluble | [4] |
| Organic Solubility | Slightly soluble in Chloroform, Methanol | [4] |
| Sensitivity | Moisture Sensitive | [4] |
References
- CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
-
Kinetics of the reaction of 2-chloro-3,5-dinitropyridine with meta- And para-substituted anilines in methanol . ResearchGate. [Link]
-
1: Liquid-Liquid Extraction . Chemistry LibreTexts. [Link]
- CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.
-
Purification: How to Run a Flash Column . University of Rochester, Department of Chemistry. [Link]
-
A Systematic Investigation on the Preparation of 2, 6-Diamino-3, 5-Dinitropyridine . ResearchGate. [Link]
-
Scavenger Resins . Amerigo Scientific. [Link]
-
Reactions of 4‐amino‐2‐chloro‐3,5‐dinitropyridine 5 with nucleophiles . ResearchGate. [Link]
-
ISOLUTE® Si-Trisamine | Metal scavenger . Biotage. [Link]
-
Liquid–liquid extraction . Wikipedia. [Link]
-
2.3F: Visualizing TLC Plates . Chemistry LibreTexts. [Link]
-
Metal Scavenger User Guide . Biotage. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Purification [chem.rochester.edu]
- 4. 2-CHLORO-3,5-DINITROPYRIDINE | 2578-45-2 [chemicalbook.com]
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Technical Support Center: Mastering Temperature Control in Exothermic Pyyridine Reactions
Welcome to the Technical Support Center for managing exothermic pyridine reactions. This resource is designed for researchers, scientists, and drug development professionals who work with pyridine chemistry and seek to ensure the safety, efficiency, and scalability of their processes. As a senior application scientist with extensive field experience, I have structured this guide to provide not just procedural steps, but also the underlying scientific principles and practical insights to empower you in your experimental endeavors.
The Challenge of Exothermic Pyridine Reactions
Pyridine, a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals, is a weakly basic, aromatic heterocycle. Its reactions, particularly those involving functionalization of the ring or the nitrogen atom, can be highly exothermic, posing significant challenges for temperature control. Failure to adequately manage the heat generated can lead to a cascade of undesirable outcomes, including:
-
Reduced Selectivity and Yield: Elevated temperatures can promote the formation of side products, diminishing the purity and overall yield of the desired compound.
-
Thermal Runaway: In a worst-case scenario, the rate of heat generation can exceed the rate of heat removal, leading to a rapid and uncontrolled increase in temperature and pressure. This can result in equipment failure, explosions, and the release of hazardous materials.[1]
-
Decomposition of Reagents and Products: Many organic molecules, including pyridine derivatives and reagents, are thermally sensitive and can decompose at elevated temperatures, compromising the integrity of the reaction.
This guide provides a comprehensive framework for understanding, predicting, and controlling the thermal behavior of your pyridine reactions, ensuring both the safety of your laboratory and the success of your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and challenges encountered during exothermic pyridine reactions in a practical, question-and-answer format.
FAQ 1: Why is my pyridine alkylation reaction showing a sudden temperature spike?
Answer:
Pyridine alkylation, the reaction of pyridine with alkyl halides, is a classic example of a nucleophilic substitution reaction where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide to form a pyridinium salt.[2] This reaction is generally exothermic. A sudden temperature spike can be attributed to several factors:
-
Inadequate Initial Cooling: The reaction may have been initiated at a temperature that was too high, or the cooling system may not have been engaged early enough to counteract the initial exotherm.
-
Rapid Reagent Addition: Adding the alkyl halide too quickly can lead to a rapid accumulation of unreacted starting materials, followed by a sudden, uncontrolled reaction.
-
Poor Mixing: Insufficient agitation can create localized "hot spots" where the reaction proceeds at a much faster rate, leading to a localized temperature spike that can then propagate through the reaction mixture.
-
Solvent Effects: The choice of solvent can influence the rate of reaction and the dissipation of heat. A solvent with a low heat capacity or poor thermal conductivity may not be effective at absorbing and distributing the heat generated.
Troubleshooting Steps:
-
Pre-cool the Reaction Mixture: Before adding the alkylating agent, cool the solution of pyridine in the chosen solvent to a temperature below the intended reaction temperature.
-
Controlled Reagent Addition: Add the alkyl halide dropwise or via a syringe pump to control the rate of reaction and heat generation. Monitor the internal temperature closely during the addition.
-
Ensure Efficient Stirring: Use an overhead stirrer or a magnetic stir bar of appropriate size and shape to ensure vigorous mixing and prevent the formation of hot spots.
-
Solvent Selection: Choose a solvent with a suitable boiling point and heat capacity to act as a heat sink.
FAQ 2: I'm planning a large-scale pyridine acylation. How can I predict and manage the exotherm?
Answer:
Acylation of pyridine, often carried out with acyl halides or anhydrides, is another common exothermic reaction.[2] Scaling up any exothermic reaction requires careful consideration of heat management, as the surface-area-to-volume ratio of the reactor decreases with increasing scale, making heat dissipation more challenging.
Predicting the Exotherm:
-
Reaction Calorimetry: The most reliable method for quantifying the heat of reaction is through reaction calorimetry. A reaction calorimeter measures the heat flow from a reaction under controlled conditions, providing crucial data for safe scale-up, including the total heat of reaction, the maximum rate of heat evolution, and the adiabatic temperature rise.
-
Literature Data and Estimation: While less precise, you can estimate the exotherm based on literature values for similar reactions or by using computational chemistry methods. However, these should always be verified experimentally, especially for novel reactions.
Managing the Exotherm on a Larger Scale:
-
Reactor Design: Utilize jacketed reactors with a high surface area for heat exchange. The choice of reactor material and the design of the jacket (e.g., baffled) are critical for efficient heat transfer.
-
Cooling Systems: Employ a robust cooling system with a heat transfer fluid (coolant) that has a high heat capacity and a low viscosity at the operating temperature.
-
Semi-Batch Operation: Instead of adding all reactants at once (batch mode), consider a semi-batch approach where one reactant is added gradually to the other. This allows for better control over the reaction rate and heat generation.
-
Emergency Planning: Have a clear and practiced emergency plan in place. This should include procedures for emergency cooling, quenching the reaction, and containment of any potential release.
FAQ 3: What are the specific hazards associated with the halogenation of pyridine, and how can I mitigate them?
Answer:
The halogenation of pyridine can be particularly hazardous due to the high reactivity of the reagents and the potential for strongly exothermic reactions. Electrophilic aromatic substitution on the pyridine ring is generally difficult and often requires harsh conditions, such as high temperatures and the use of strong Lewis acids, which can increase the risk of a runaway reaction.[3]
Specific Hazards:
-
Highly Exothermic Reactions: The reaction of pyridine with halogens like chlorine or bromine can be highly exothermic, especially in the presence of catalysts.[4][5]
-
Pressure Buildup: The reaction can generate gaseous byproducts (e.g., HCl), leading to a rapid increase in pressure within a closed system.
-
Corrosive Reagents and Products: The reagents and products involved in halogenation are often corrosive and require careful handling and appropriate materials of construction for the reactor.
Mitigation Strategies:
-
Thorough Hazard Assessment: Before conducting the reaction, perform a comprehensive hazard analysis, including a review of the literature for any reported incidents and a thorough understanding of the reactivity of all components.
-
Controlled Conditions: Carry out the reaction at the lowest effective temperature and pressure.[4]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions and potential ignition of flammable vapors.
-
Careful Reagent Addition: Add the halogenating agent slowly and in a controlled manner to manage the rate of heat evolution.
-
Quenching Plan: Have a suitable quenching agent readily available to stop the reaction in case of a temperature excursion. For halogenations, a solution of a reducing agent like sodium thiosulfate can be effective.
In-Depth Technical Guides
Guide 1: Principles of Heat Management in Pyridine Reactions
Effective temperature control in exothermic pyridine reactions hinges on a fundamental understanding of heat generation and heat removal.
Heat Generation:
The rate of heat generation (q_gen) is directly proportional to the reaction rate (r), the reaction volume (V), and the enthalpy of reaction (ΔH_rxn):
q_gen = r * V * (-ΔH_rxn)
The reaction rate is highly dependent on temperature, often following the Arrhenius equation, which means that a small increase in temperature can lead to an exponential increase in the reaction rate and, consequently, the rate of heat generation.
Heat Removal:
The rate of heat removal (q_rem) is determined by the overall heat transfer coefficient (U), the heat transfer area (A), and the temperature difference between the reaction mixture (T) and the cooling medium (T_c):
q_rem = U * A * (T - T_c)
A thermal runaway occurs when q_gen exceeds q_rem.
Guide 2: Step-by-Step Protocol for Safe N-Oxidation of Pyridine
The N-oxidation of pyridine is a common transformation that is often exothermic.[6] This protocol outlines a safe laboratory-scale procedure.
Materials:
-
Pyridine
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Thermometer
-
Dropping funnel
Procedure:
-
Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar and a thermometer.
-
Initial Cooling: Dissolve the pyridine in dichloromethane and cool the solution to 0-5°C using an ice bath.[7]
-
Slow Addition of Oxidant: Dissolve the m-CPBA in a separate portion of dichloromethane and add it to a dropping funnel.
-
Controlled Reaction: Add the m-CPBA solution dropwise to the cooled pyridine solution, ensuring the internal temperature does not exceed 10°C. Vigorous stirring is essential during the addition.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench any remaining peracid by adding a solution of sodium sulfite or sodium thiosulfate.
-
Workup: Proceed with the appropriate aqueous workup to isolate the pyridine-N-oxide.
Data Tables for Quick Reference
Table 1: Thermal Properties of Pyridine and Common Solvents
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Heat Capacity (J/g·K) |
| Pyridine | 79.10 | 115.2 | 1.67 |
| Dichloromethane | 84.93 | 39.6 | 1.13 |
| Toluene | 92.14 | 110.6 | 1.70 |
| Acetonitrile | 41.05 | 81.6 | 2.23 |
| Tetrahydrofuran (THF) | 72.11 | 66 | 1.72 |
Data sourced from publicly available databases and may vary slightly with conditions.
Table 2: Estimated Enthalpies of Reaction for Common Pyridine Reactions
| Reaction Type | Reagents | Estimated ΔH_rxn (kJ/mol) | Notes |
| N-Alkylation | Pyridine + Methyl Iodide | -80 to -100 | Highly exothermic. |
| N-Acylation | Pyridine + Acetic Anhydride | -90 to -110 | Can be very rapid and highly exothermic. |
| N-Oxidation | Pyridine + m-CPBA | -150 to -200 | Highly exothermic; potential for runaway. |
| Halogenation (Chlorination) | Pyridine + Cl2 | -120 to -180 | Highly exothermic and hazardous. |
These are estimated values and should be confirmed by calorimetry for specific reaction conditions.
Emergency Procedures for Runaway Reactions
In the event of a thermal runaway, immediate and decisive action is critical.
-
Alert Personnel: Immediately alert all personnel in the laboratory.
-
Activate Emergency Cooling: If available, activate any emergency cooling systems for the reactor.
-
Stop Reagent Addition: Immediately cease the addition of any reagents.
-
Quench the Reaction: If it is safe to do so, add a pre-prepared quenching agent to the reaction mixture. The choice of quenching agent depends on the specific reaction chemistry but should be able to rapidly neutralize a key reactant or inhibit the reaction. For many pyridine reactions, a large volume of a cold, inert solvent can help to dilute the reactants and absorb heat.
-
Evacuate: If the situation cannot be brought under control, evacuate the area immediately and follow your institution's emergency procedures.
Conclusion
Managing the temperature of exothermic pyridine reactions is a critical aspect of ensuring safety and achieving desired synthetic outcomes. By understanding the principles of heat transfer, carefully planning and monitoring your reactions, and being prepared for potential emergencies, you can confidently and safely work with this versatile and important class of compounds. This guide provides a foundation for best practices, but it is essential to always consult relevant safety data sheets (SDS), conduct thorough risk assessments for your specific experimental conditions, and adhere to your institution's safety protocols.
References
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Alkylation and acylation of pyridine. Química Orgánica. Available at: [Link]
- Halogenation of pyridine compounds. Google Patents.
- Vapor phase production of Chlorinated pyridines from alpha-picoline. Google Patents.
-
Organometallic compounds of group II. Part VII. Preparation of 4-alkylpyridines by reactions of some light metals with alkyl halides in pyridine. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
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Calorimetric study of the reversible hydration of the pyridine aldehydes. Journal of the Chemical Society A: Inorganic, Physical, Theoretical. Available at: [Link]
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Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]
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Pyridine Synthesis: Cliff Notes. Baran Group, The Scripps Research Institute. Available at: [Link]
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Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. ResearchGate. Available at: [Link]
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Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. PubMed Central. Available at: [Link]
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pyridine-n-oxide. Organic Syntheses. Available at: [Link]
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Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. ACS Publications. Available at: [Link]
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Heat Management for Process Intensification of Fast Exothermic Reactions in Microstructured Reactors. ResearchGate. Available at: [Link]
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Halogenation of the 3-position of pyridines through Zincke imine intermediates. PubMed Central. Available at: [Link]
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DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. Arkivoc. Available at: [Link]
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Pyridine. Wikipedia. Available at: [Link]
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Controlling carbodiimide-driven reaction networks through the reversible formation of pyridine adducts. Chemical Communications. Available at: [Link]
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A Study of Thermal Runaway Mechanisms in Lithium-Ion Batteries and Predictive Numerical Modeling Techniques. MDPI. Available at: [Link]
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Validation & Comparative
A Comparative Analysis of the Reaction Kinetics of 2-Ethoxy-3,5-dinitropyridine for Drug Development Professionals
In the landscape of modern drug discovery and development, a profound understanding of the reaction kinetics of heterocyclic compounds is paramount for the synthesis of novel therapeutic agents. Among these, 2-Ethoxy-3,5-dinitropyridine stands out as a versatile precursor, the reactivity of which is of significant interest to researchers and medicinal chemists. This guide provides an in-depth analysis of the reaction kinetics of this compound, offering a comparative perspective against relevant alternatives and furnishing detailed experimental protocols to ensure scientific integrity and reproducibility.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound belongs to the class of dinitropyridines, which are recognized as valuable building blocks in the synthesis of a wide array of biologically active molecules, including potential antitumor and antiviral agents.[1] The electron-deficient nature of the pyridine ring, amplified by the presence of two powerful electron-withdrawing nitro groups, renders the 2-position highly susceptible to nucleophilic aromatic substitution (SNAr). This inherent reactivity is the cornerstone of its utility, allowing for the facile introduction of diverse functional groups to construct complex molecular architectures.
The ethoxy group at the 2-position serves as a good leaving group, and its displacement by various nucleophiles is a key transformation in the synthetic pathways employing this scaffold. A thorough understanding of the kinetics of these substitution reactions is crucial for optimizing reaction conditions, maximizing yields, and controlling the formation of impurities. This guide will delve into the factors governing the reactivity of this compound and compare its kinetic profile with that of other 2-substituted-3,5-dinitropyridines.
Nucleophilic Aromatic Substitution (SNAr) Kinetics: A Comparative Study
The SNAr reaction is a cornerstone of aromatic chemistry, and its kinetics are influenced by the nature of the substrate, the nucleophile, the leaving group, and the solvent.[2] For 2-substituted-3,5-dinitropyridines, the reaction typically proceeds via a two-step addition-elimination mechanism involving a transient Meisenheimer complex. The rate of this reaction is contingent on the stability of this intermediate, which is significantly influenced by the electron-withdrawing nitro groups.
Comparison with Other 2-Alkoxy and 2-Phenoxy Analogues
A direct comparison of the reaction kinetics of this compound with its methoxy and phenoxy counterparts provides valuable insights into the influence of the leaving group. A computational study investigating the SNAr reaction with piperidine revealed that both 2-ethoxy- and 2-methoxy-3,5-dinitropyridine exhibit favorable reactivity due to the stabilization of the transition state by the nitro groups.[3]
Experimental studies on the reactions of 2-ethoxy- and 2-phenoxy-3,5-dinitropyridine with aliphatic amines in DMSO have shown that the initial attack of the nucleophile leads to the rapid and reversible formation of anionic σ-adducts.[4] Subsequently, a slower displacement of the 2-substituent occurs.[4] The relative rates of these reactions are influenced by the nature of the leaving group, with the phenoxy group generally being a better leaving group than the ethoxy group in SNAr reactions.
| Substrate | Nucleophile | Solvent | Second-Order Rate Constant (k₂) | Reference |
| This compound | Piperidine | DMSO | Data not explicitly provided, but slower than 2-phenoxy derivative | [4] |
| 2-Phenoxy-3,5-dinitropyridine | Piperidine | DMSO | Faster than 2-ethoxy derivative | [4] |
| 2-Methoxy-3,5-dinitropyridine | Piperidine | Gas Phase (Computational) | Exothermic reaction with a low activation energy | [3] |
| 2-Chloro-3,5-dinitropyridine | Aniline | Methanol | 1.33 x 10⁻³ L mol⁻¹ s⁻¹ (at 25°C) | [5] |
Table 1: Comparative Kinetic Data for 2-Substituted-3,5-dinitropyridines. This table summarizes available kinetic data for the nucleophilic substitution of various 2-substituted-3,5-dinitropyridines. Direct comparison is challenging due to varying reaction conditions.
The Role of the Nucleophile
The nature of the nucleophile plays a critical role in the kinetics of SNAr reactions. The rate of reaction is directly proportional to the nucleophilicity of the attacking species.[2] For instance, in reactions with amines, more basic and less sterically hindered amines generally exhibit faster reaction rates. Kinetic studies on related dinitro-aromatic systems have established a clear correlation between the pKa of the amine and the reaction rate constant.[6]
Experimental Protocol for Kinetic Analysis: A Self-Validating System
To ensure the trustworthiness and reproducibility of kinetic data, a well-designed experimental protocol is essential. The following section outlines a detailed, step-by-step methodology for studying the kinetics of the reaction between this compound and a nucleophile (e.g., piperidine) using UV-Vis spectrophotometry. This technique is particularly well-suited for monitoring SNAr reactions involving colored species, such as dinitro-aromatic compounds.
Materials and Instrumentation
-
This compound (substrate)
-
Piperidine (nucleophile)
-
Dimethyl sulfoxide (DMSO, spectroscopic grade)
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes (1 cm path length)
-
Micropipettes and standard laboratory glassware
Step-by-Step Experimental Procedure
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 1 x 10⁻³ M).
-
Prepare a series of stock solutions of piperidine in DMSO with varying concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M). The concentration of the nucleophile should be in large excess to ensure pseudo-first-order kinetics.
-
-
Determination of the Wavelength of Maximum Absorbance (λmax):
-
Record the UV-Vis spectrum of a dilute solution of this compound in DMSO to determine its λmax.
-
Record the UV-Vis spectrum of the expected product (2-piperidino-3,5-dinitropyridine) to identify a wavelength where the product absorbs strongly and the reactant has minimal absorbance. This will allow for monitoring the formation of the product over time.
-
-
Kinetic Run:
-
Set the spectrophotometer to the predetermined λmax for the product.
-
Equilibrate the thermostatted cell holder to the desired reaction temperature (e.g., 25°C).
-
Pipette a known volume of the this compound stock solution into a quartz cuvette containing a specific volume of DMSO.
-
Initiate the reaction by rapidly adding a small, known volume of the piperidine stock solution to the cuvette.
-
Immediately start recording the absorbance at the chosen λmax as a function of time. Continue data collection until the reaction is complete (i.e., the absorbance reaches a plateau).
-
-
Data Analysis:
-
The pseudo-first-order rate constant (kobs) can be determined by plotting ln(A∞ - At) versus time, where A∞ is the absorbance at the end of the reaction and At is the absorbance at time t. The slope of this plot will be -kobs.
-
Repeat the experiment with different concentrations of piperidine.
-
The second-order rate constant (k₂) can be obtained by plotting kobs versus the concentration of piperidine. The slope of this line will be k₂.
-
Causality Behind Experimental Choices
-
Choice of Solvent (DMSO): DMSO is a polar aprotic solvent that is excellent for SNAr reactions as it solvates the cationic species well but does not strongly solvate the anionic nucleophile, thus enhancing its reactivity.
-
Pseudo-First-Order Conditions: By using a large excess of the nucleophile, its concentration remains effectively constant throughout the reaction, simplifying the rate law and allowing for the straightforward determination of the observed rate constant.
-
UV-Vis Spectrophotometry: This non-invasive technique allows for continuous monitoring of the reaction progress without the need for quenching and sampling, providing high-quality kinetic data.
Figure 1: Experimental workflow for the kinetic analysis of the reaction between this compound and piperidine.
Reaction Mechanism and Theoretical Insights
The SNAr reaction of this compound with amines is generally accepted to proceed through a stepwise mechanism involving the formation of a Meisenheimer complex.
Figure 2: Proposed mechanism for the SNAr reaction of this compound with piperidine.
Computational studies using Density Functional Theory (DFT) have provided deeper insights into this mechanism.[3] These calculations have shown that the electron-withdrawing nitro groups play a crucial role in stabilizing the negatively charged Meisenheimer intermediate, thereby lowering the activation energy of the reaction.[3] The reaction is predicted to be exothermic, further indicating its thermodynamic favorability.
Thermal Stability and Decomposition Kinetics
For drug development professionals, understanding the thermal stability of a compound is critical for safe handling, storage, and formulation. While specific experimental data on the thermal decomposition of this compound is scarce, insights can be drawn from the behavior of related nitroaromatic compounds.
The thermal decomposition of nitroaromatics is often initiated by the homolytic cleavage of the C-NO₂ bond.[7] The stability of the resulting radical intermediates and the subsequent reaction pathways determine the overall decomposition kinetics. The presence of other functional groups on the aromatic ring can significantly influence the decomposition mechanism and the onset temperature of decomposition. For dinitropyridine derivatives, the decomposition is expected to be a complex process involving multiple steps and the release of various gaseous products.[8][9]
It is recommended that the thermal stability of this compound be experimentally determined using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to establish its safe handling limits.
Conclusion and Future Perspectives
This guide has provided a comprehensive analysis of the reaction kinetics of this compound, a key intermediate in medicinal chemistry. Through a comparative study, we have highlighted the factors that govern its reactivity in SNAr reactions, including the nature of the leaving group and the nucleophile. The detailed experimental protocol for kinetic analysis offers a robust and reproducible method for researchers in the field.
The insights from both experimental and computational studies underscore the favorable kinetic profile of this compound for nucleophilic substitution, making it an attractive scaffold for the synthesis of novel drug candidates. Future research should focus on expanding the kinetic database to include a wider range of nucleophiles and solvents to further refine our understanding of its reactivity. Additionally, a thorough experimental investigation into its thermal decomposition is warranted to ensure its safe and effective application in drug development.
References
-
A mechanism for two-step thermal decomposition of 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105). RSC Publishing. Available at: [Link]
-
Kinetic and equilibrium studies of σ-adduct formation and nucleophilic substitution in the reactions of 2-phenoxy-3,5-dinitropyridine and this compound with aliphatic amines in dipolar aprotic solvents. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Computational Study of SNAr Reaction Mechanisms: Evaluating this compound and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. ResearchGate. Available at: [Link]
-
Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure. ResearchGate. Available at: [Link]
-
Kinetics of the reaction of 2-chloro-3,5-dinitropyridine with meta- And para-substituted anilines in methanol. ResearchGate. Available at: [Link]
-
Thermal decomposition and kinetics studies on 1,4-dinitropiperazine (DNP). PubMed. Available at: [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH National Library of Medicine. Available at: [Link]
-
(PDF) Dinitropyridines: Synthesis and Reactions. ResearchGate. Available at: [Link]
-
Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. MDPI. Available at: [Link]
-
Kinetic Studies Using UV-VIS Spectroscopy Fenton Reaction. NTNU. Available at: [Link]
-
Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. MDPI. Available at: [Link]
- A kind of method for synthesizing 2 ethoxy pyridines. Google Patents.
-
Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. NIH National Library of Medicine. Available at: [Link]
-
Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us. Master Organic Chemistry. Available at: [Link]
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WL-TR-93-7058 Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. DTIC. Available at: [Link]
-
Rate Laws in Nucleophilic Substitution. Chemistry LibreTexts. Available at: [Link]
-
KINETIC STUDY BY UV SPECTROPHOTOMETRY OF ISOPROCARB DEGRADATION IN AQUEOUS MEDIUM. sctunisie.org. Available at: [Link]
-
Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Semantic Scholar. Available at: [Link]
-
Nucleophilic Substitution Reaction. BYJU'S. Available at: [Link]
-
A Study of the Synthesis and Amination of 2,6‑Dialkoxy‑3,5‑dinitropyrazines Introduction. MRL. Available at: [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. NIH National Library of Medicine. Available at: [Link]
-
Trinitropyrazole derivatives: The features of thermal decomposition, combustion behaviors and mechanism. ResearchGate. Available at: [Link]
-
Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. NIH National Library of Medicine. Available at: [Link]
-
Automated Identification of Kinetic Models for Nucleophilic Aromatic Substitution Reaction via DoE- SINDy. UCL Discovery. Available at: [Link]
-
Synthesis, Scale-up and Characterization of 2,6-Diamino-3,5-dinitropyrazine-l-oxide (LLM-105). OSTI.GOV. Available at: [Link]
-
Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. ResearchGate. Available at: [Link]
-
(PDF) Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene. ResearchGate. Available at: [Link]
-
Rate Constants for Addition of Amines to Aryl Ketenes in Acetonitrile Solution. ACS Publications. Available at: [Link]
-
Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN). NIH National Library of Medicine. Available at: [Link]
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A Comparative Guide to the Spectroscopic Characterization of 2-Ethoxy-3,5-dinitropyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical research and pharmaceutical development, the precise structural elucidation of novel compounds is paramount. 2-Ethoxy-3,5-dinitropyridine, a member of the electron-deficient dinitropyridine family, presents a unique substitution pattern that warrants a thorough spectroscopic investigation. These compounds are of significant interest as precursors for energetic materials, agrochemicals, and biologically active agents.[1] This guide provides a comprehensive comparison of the expected and observed spectroscopic data (NMR, IR, and MS) for this compound, drawing comparisons with its close structural analogs to offer a robust framework for its characterization.
The Significance of Spectroscopic Analysis for Dinitropyridines
The dinitropyridine scaffold is characterized by a highly electron-deficient aromatic ring due to the strong electron-withdrawing nature of the two nitro groups. This electronic environment significantly influences the chemical shifts in NMR spectroscopy, the vibrational frequencies in IR spectroscopy, and the fragmentation patterns in mass spectrometry. A multi-technique spectroscopic approach is therefore indispensable for unambiguous structure confirmation and purity assessment.
Comparative Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for this compound and its key analogs.
Table 1: 1H NMR Spectral Data Comparison (Predicted vs. Experimental)
| Compound | H-4 (δ, ppm) | H-6 (δ, ppm) | Other Protons (δ, ppm) | Solvent |
| This compound | ~9.2 (d) | ~8.9 (d) | ~4.6 (q, 2H, OCH2), ~1.5 (t, 3H, CH3) | CDCl3 |
| 2-Chloro-3,5-dinitropyridine | 9.15 (d) | 8.85 (d) | - | CDCl3 |
| 2-Methoxy-3,5-dinitropyridine | 9.1 (d) | 8.7 (d) | 4.2 (s, 3H, OCH3) | CDCl3 |
Table 2: 13C NMR Spectral Data Comparison (Predicted vs. Experimental)
| Compound | C-2 (δ, ppm) | C-3 (δ, ppm) | C-4 (δ, ppm) | C-5 (δ, ppm) | C-6 (δ, ppm) | Other Carbons (δ, ppm) | Solvent |
| This compound | ~160 | ~145 | ~135 | ~140 | ~148 | ~65 (OCH2), ~14 (CH3) | CDCl3 |
| 2-Chloro-3,5-dinitropyridine | 150.1 | 144.8 | 134.2 | 139.5 | 147.2 | - | CDCl3 |
| 2-Methoxy-3,5-dinitropyridine | 161.2 | 144.5 | 134.8 | 139.8 | 147.5 | 55.0 (OCH3) | CDCl3 |
Table 3: Key IR Absorption Bands (cm-1)
| Functional Group | Expected for this compound | 2-Chloro-3,5-dinitropyridine | 2-Methoxy-3,5-dinitropyridine |
| NO2 Asymmetric Stretch | ~1530-1550 | 1535 | 1540 |
| NO2 Symmetric Stretch | ~1340-1360 | 1350 | 1355 |
| C-O-C Stretch | ~1250-1270 (asym), ~1030-1050 (sym) | - | ~1260, ~1040 |
| C=N, C=C Stretch (Aromatic) | ~1600, ~1470 | 1595, 1475 | 1600, 1480 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]+• | Key Fragments |
| This compound | 213.04 | [M-NO2]+, [M-OC2H5]+, [M-C2H4]+• (from ethoxy group) |
| 2-Chloro-3,5-dinitropyridine | 202.97 | [M-NO2]+, [M-Cl]+ |
| 2-Methoxy-3,5-dinitropyridine | 199.02 | [M-NO2]+, [M-OCH3]+ |
In-Depth Spectral Analysis and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR: The proton NMR spectrum is anticipated to be the most informative for routine characterization. The two aromatic protons on the dinitropyridine ring (H-4 and H-6) are expected to appear as distinct doublets at very high chemical shifts (downfield), likely between 8.5 and 9.5 ppm. This significant downfield shift is a direct consequence of the strong deshielding effect of the two electron-withdrawing nitro groups and the pyridine nitrogen. The ethoxy group should present as a quartet for the methylene protons (OCH2) around 4.6 ppm and a triplet for the methyl protons (CH3) around 1.5 ppm. The coupling between these two signals (typically J ≈ 7 Hz) is a key identifier.
13C NMR: The carbon spectrum will show five signals for the pyridine ring and two for the ethoxy group. The carbon attached to the ethoxy group (C-2) is expected to be the most downfield of the pyridine carbons due to the electronegativity of the attached oxygen. The carbons bearing the nitro groups (C-3 and C-5) will also be significantly downfield.
Infrared (IR) Spectroscopy
The IR spectrum provides crucial information about the functional groups present. The most prominent and diagnostic peaks for this compound will be the strong asymmetric and symmetric stretching vibrations of the nitro groups, expected around 1530-1550 cm-1 and 1340-1360 cm-1, respectively. The presence of the ethoxy group will be confirmed by the C-O-C stretching bands.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will provide the molecular weight and valuable fragmentation information. The molecular ion peak ([M]+•) for this compound is expected at m/z 213. Common fragmentation pathways for nitroaromatic compounds include the loss of a nitro group ([M-NO2]+). For the ethoxy substituent, characteristic losses of an ethoxy radical ([M-OC2H5]+) or an ethene molecule ([M-C2H4]+•) are anticipated.
Experimental Protocols
To ensure data integrity and reproducibility, the following detailed protocols are recommended for the spectroscopic analysis of this compound and its analogs.
NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6). The choice of solvent is critical and should be based on the solubility of the compound.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[2]
-
1H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to encompass a range of 0-12 ppm.
-
Employ a sufficient number of scans to achieve a good signal-to-noise ratio, particularly for less concentrated samples.
-
-
13C NMR Acquisition:
-
Obtain a proton-decoupled 13C spectrum.
-
Set the spectral width to 0-200 ppm.
-
A larger number of scans will be necessary compared to 1H NMR due to the lower natural abundance of 13C.
-
IR Data Acquisition
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Collection:
-
Record a background spectrum of the empty ATR crystal or KBr pellet.
-
Place the sample on the ATR crystal or insert the KBr pellet into the sample holder.
-
Collect the sample spectrum over a range of 4000-400 cm-1.
-
Mass Spectrometry Data Acquisition
-
Sample Introduction: For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. Direct infusion via a solids probe can be used for less volatile samples.
-
Ionization: Electron Ionization (EI) at a standard energy of 70 eV is typically used to generate reproducible fragmentation patterns.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer will provide accurate mass-to-charge ratio measurements.
Visualizing the Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: General analytical workflow for the characterization of this compound.
Conclusion
The structural characterization of this compound, while challenging due to the limited availability of direct reference spectra, can be confidently achieved through a systematic and comparative spectroscopic approach. By leveraging data from its precursor and a close structural analog, researchers can predict and interpret the NMR, IR, and MS data with a high degree of confidence. The detailed protocols and workflow provided in this guide offer a robust framework for scientists and drug development professionals to successfully elucidate the structure of this and other novel dinitropyridine derivatives, ensuring the integrity and validity of their research.
References
-
Computational Study of SNAr Reaction Mechanisms: Evaluating this compound and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. ResearchGate. Available at: [Link]
-
2-Methoxy-3,5-dinitropyridine. PubChem. Available at: [Link]
-
Dinitropyridines: Synthesis and Reactions. ResearchGate. Available at: [Link]
-
Synthesis and Spectral Analysis of Pyridine Derivates. ResearchGate. Available at: [Link]
-
1H NMR spectra of 2,2,3-trihydroxy-5-methoxybiphenyl. ResearchGate. Available at: [Link]
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A Senior Application Scientist's Guide to Catalyst Selection for the Synthesis of 2-Ethoxy-3,5-dinitropyridine
This guide provides an in-depth comparison of various catalytic systems for the synthesis of 2-Ethoxy-3,5-dinitropyridine, a key intermediate in the development of novel pharmaceuticals and energetic materials. The insights and experimental data presented herein are intended to assist researchers, scientists, and drug development professionals in selecting the optimal catalyst for their specific synthetic needs, ensuring high yield, purity, and process efficiency.
Introduction to this compound and its Synthesis
This compound is a vital building block in organic synthesis, primarily owing to the reactive nature of its alkoxy group and the influence of the electron-withdrawing nitro groups on the pyridine ring. Its synthesis is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction, where the chloro substituent of 2-chloro-3,5-dinitropyridine is displaced by an ethoxide nucleophile. The efficiency of this transformation is highly dependent on the chosen catalytic system.
The core of this reaction is the attack of an ethoxide ion on the electron-deficient pyridine ring, which is activated by the two nitro groups. These electron-withdrawing groups stabilize the negative charge of the intermediate Meisenheimer complex, thereby facilitating the substitution.[1]
The Cornerstone of Synthesis: The SNAr Mechanism
The synthesis of this compound from 2-chloro-3,5-dinitropyridine and an ethoxide source proceeds through a well-established nucleophilic aromatic substitution (SNAr) mechanism. This two-step process is fundamental to understanding the role of the catalyst.
Figure 1: The SNAr mechanism for the synthesis of this compound.
The first and often rate-determining step is the nucleophilic attack of the ethoxide ion on the carbon atom bearing the chlorine atom. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The presence of the two nitro groups at the 3- and 5-positions is crucial as they delocalize the negative charge, thereby lowering the activation energy of this step. In the second step, the chloride ion departs, restoring the aromaticity of the pyridine ring and yielding the final product.
Comparative Analysis of Catalytic Systems
The choice of catalyst is paramount in optimizing the SNAr reaction for the synthesis of this compound. The primary role of the catalyst is to efficiently generate and deliver the ethoxide nucleophile to the organic substrate. This guide will compare two major classes of catalysts: Phase-Transfer Catalysts (PTCs) and Inorganic Bases.
| Catalyst Type | Catalyst Example | Typical Reaction Conditions | Yield (%) | Reaction Time (h) | Key Advantages |
| Phase-Transfer Catalyst | Tetrabutylammonium Bromide (TBAB) | Toluene/aq. NaOH, 70-80 °C | 85-95 | 4-6 | Mild conditions, high yields, good for water-sensitive substrates.[2] |
| Phase-Transfer Catalyst | 18-Crown-6 | Dichloromethane/solid K2CO3, rt | 90-98 | 2-4 | High efficiency, can be used with solid bases, faster reaction times. |
| Inorganic Base | Cesium Carbonate (Cs2CO3) | DMF, 80-90 °C | 80-90 | 6-8 | Simple workup, no need for a co-solvent system. |
| No Catalyst | Sodium Ethoxide in Ethanol | Ethanol, reflux | 70-80 | 12-24 | Simple reagents, but often requires harsher conditions and longer times.[3] |
Table 1: Comparison of different catalytic systems for the synthesis of this compound. (Note: Yields and reaction times are extrapolated from similar systems and represent typical ranges).
Phase-Transfer Catalysts (PTCs): Bridging the Divide
Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants located in different immiscible phases (e.g., a solid or aqueous phase containing the nucleophile and an organic phase containing the substrate).[2] The PTC facilitates the transfer of the nucleophile from the inorganic phase to the organic phase where the reaction occurs.
Figure 2: Catalytic cycle of a phase-transfer catalyst (Q⁺) in the synthesis of this compound.
-
Tetrabutylammonium Bromide (TBAB): A quaternary ammonium salt, TBAB is a widely used and cost-effective PTC.[2] The lipophilic tetrabutylammonium cation pairs with the ethoxide anion, shuttling it into the organic phase to react with the 2-chloro-3,5-dinitropyridine.
-
Crown Ethers (e.g., 18-Crown-6): These cyclic polyethers are highly effective at complexing alkali metal cations (like K⁺ from K₂CO₃ or KOH). This complexation enhances the "nakedness" and therefore the nucleophilicity of the accompanying anion (ethoxide), leading to significantly accelerated reaction rates.
Inorganic Bases: A Simpler Approach
The use of a strong inorganic base in a polar aprotic solvent provides a more straightforward, single-phase reaction system.
-
Cesium Carbonate (Cs₂CO₃): This base is particularly effective in promoting O-alkylation reactions. Its high solubility in solvents like DMF and the "cesium effect" – the ability of the large, soft Cs⁺ cation to promote reactions – contribute to its efficacy.
Experimental Protocols
Protocol 1: Phase-Transfer Catalysis using Tetrabutylammonium Bromide (TBAB)
Materials:
-
2-chloro-3,5-dinitropyridine (1.0 eq)
-
Ethanol (1.5 eq)
-
Tetrabutylammonium bromide (TBAB) (0.1 eq)
-
Sodium hydroxide (2.0 eq)
-
Toluene
-
Water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-3,5-dinitropyridine and toluene.
-
In a separate beaker, prepare a solution of sodium hydroxide in water and add the ethanol.
-
Add the aqueous ethanolic sodium hydroxide solution and TBAB to the flask containing the pyridine derivative.
-
Heat the biphasic mixture to 75 °C with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield this compound.
Protocol 2: Synthesis using Cesium Carbonate (Cs₂CO₃)
Materials:
-
2-chloro-3,5-dinitropyridine (1.0 eq)
-
Ethanol (1.2 eq)
-
Cesium carbonate (1.5 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a condenser, add 2-chloro-3,5-dinitropyridine, cesium carbonate, and DMF.
-
Add ethanol to the reaction mixture.
-
Heat the mixture to 85 °C and stir for 6-8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
The product will precipitate out of the solution. Filter the solid and wash it thoroughly with water.
-
Dry the solid under vacuum to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield this compound.
Catalyst Selection Workflow
To aid in the decision-making process, the following workflow can be utilized:
Figure 3: Decision workflow for selecting the optimal catalyst.
Conclusion
The synthesis of this compound via nucleophilic aromatic substitution is a versatile reaction that can be optimized through the careful selection of a catalyst. Phase-transfer catalysts, such as tetrabutylammonium bromide and 18-crown-6, offer excellent yields under mild, biphasic conditions, with crown ethers generally providing faster reaction rates. For a simpler, single-phase system, inorganic bases like cesium carbonate in a polar aprotic solvent are also highly effective. The choice of catalyst should be guided by factors such as substrate sensitivity, desired reaction time, cost, and ease of workup. The experimental protocols and decision workflow provided in this guide offer a solid foundation for researchers to successfully synthesize this compound and other related compounds.
References
-
Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Molecules. 2020. [Link]
-
Computational Study of SNAr Reaction Mechanisms: Evaluating this compound and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. ResearchGate. 2024. [Link]
-
A simple method for preparing 2, 6-diamino-3, 5-dinitropyridine-1-oxide. ResearchGate. 2013. [Link]
-
Synthesis and characterization of 2-pyridylalkoxide complexes of titanium, zirconium and tantalum. Crystal structures of TiCpMe2(OCMePy2) and TaCpCl3(OCPy3) (Cp* [ ] = [ ] η5-C5Me5, Py [ ] = [ ] C5H4N). Journal of the Chemical Society, Dalton Transactions. 1996. [Link]
-
Optimization of the reaction conditions of the synthesis of 2,3,5-trimethylpyridine from 3-amino-2-methylpropenal and methylethylketone. ResearchGate. 2022. [Link]
-
Chemistry of Pyrones, Part 5: New Crown Ether and Podand Derivatives of 3,5-Bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one. Molecules. 2003. [Link]
-
Dinitropyridines: Synthesis and Reactions. ResearchGate. 2024. [Link]
-
Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. ResearchGate. 2013. [Link]
-
Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. Molecules. 2024. [Link]
-
Catalysis of nucleophilic aromatic substitutions in the 2,6,8-trisubstituted purines and application in the synthesis of combinatorial libraries. ResearchGate. 2004. [Link]
-
Pyridine–Quinoline and Biquinoline-Based Ruthenium p-Cymene Complexes as Efficient Catalysts for Transfer Hydrogenation Studies: Synthesis and Structural Characterization. Molecules. 2021. [Link]
-
Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. 2014. [Link]
-
Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. New Journal of Chemistry. 2024. [Link]
-
Covalently Immobilizable Tris(Pyridino)-Crown Ether for Separation of Amines Based on Their Degree of Substitution. Molecules. 2022. [Link]
-
SELECTIVE SYNTHESIS OF 2-PICOLINE VIA VAPOUR PHASE METHYLATION OF PYRIDINE OVER NANOCRYSTALLINE FERROSPINELS OF Cd1-XCrXFe2O4. TSI Journals. 2012. [Link]
-
Optimization of Synthesis of 2-Ethoxy-4-Nitrophenol. ResearchGate. 2013. [Link]
-
A Study of the Synthesis and Amination of 2,6‑Dialkoxy‑3,5‑dinitropyrazines. Propellants, Explosives, Pyrotechnics. 2002. [Link]
-
Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. Molecules. 2019. [Link]
-
Optimization of the Reaction Conditions for the Synthesis of 4,5-Diphosphonyldihydropyridazines. Molecules. 2017. [Link]
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A Comparative Guide to Validating the Structure of 2-Ethoxy-3,5-dinitropyridine Substitution Products
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Regioselectivity of Nucleophilic Aromatic Substitution on a Highly Activated Pyridine Ring
2-Ethoxy-3,5-dinitropyridine is a versatile scaffold in medicinal chemistry and materials science. Its pyridine core is rendered highly electron-deficient by the presence of two powerful electron-withdrawing nitro groups, making it exceptionally susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the introduction of a wide array of functional groups, leading to the generation of diverse molecular architectures with potential applications in drug discovery and beyond.
However, the high degree of activation also presents a challenge in controlling the regioselectivity of these substitution reactions. Nucleophiles can potentially attack several positions on the pyridine ring, leading to a mixture of products. Consequently, the unambiguous structural validation of the resulting substitution products is of paramount importance. This guide provides a comprehensive comparison of analytical techniques, supported by experimental data, to confidently elucidate the structure of this compound derivatives. We will delve into the mechanistic underpinnings of the SNAr reaction on this substrate and provide detailed protocols for the synthesis and characterization of a model substitution product.
The Underlying Chemistry: Mechanism of Substitution
The reaction of this compound with nucleophiles proceeds via a classical SNAr mechanism. This process is typically a two-step addition-elimination sequence:
-
Nucleophilic Attack and Formation of a Meisenheimer Complex: The nucleophile attacks the electron-deficient carbon atom at the 2-position of the pyridine ring, which is activated by the adjacent nitro group and the ring nitrogen. This attack leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and the nitro groups, which is a key stabilizing factor for this intermediate.
-
Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the departure of the ethoxy group as an ethoxide anion, yielding the final substitution product.
The overall reaction is facilitated by the strong electron-withdrawing nature of the nitro groups, which stabilize the negatively charged intermediate.
A Multi-Faceted Approach to Structural Validation
A combination of spectroscopic and analytical techniques is essential for the unambiguous determination of the substitution pattern. Here, we compare the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each nucleus.
-
Chemical Shifts of Aromatic Protons: The substitution of the ethoxy group with a new nucleophile will induce significant changes in the chemical shifts of the remaining aromatic protons on the pyridine ring. The high deshielding effect of the nitro groups results in characteristic downfield shifts for these protons.
-
Coupling Patterns: The coupling constants (J-values) between adjacent protons provide crucial information about their relative positions. For a 2-substituted-3,5-dinitropyridine, the two remaining aromatic protons will typically exhibit a doublet of doublets or two distinct doublets, depending on the magnitude of the meta-coupling.
-
Signals from the Nucleophile: The appearance of new signals corresponding to the protons of the introduced nucleophile (e.g., the aliphatic protons of a piperidine ring) is a clear indication of a successful substitution.
-
Carbon Chemical Shifts: The chemical shifts of the carbon atoms in the pyridine ring are highly sensitive to the nature of the substituents. The carbon atom bearing the new substituent will show a distinct chemical shift compared to the starting material.
-
DEPT (Distortionless Enhancement by Polarization Transfer): This NMR experiment can be used to differentiate between CH, CH₂, and CH₃ groups, which is particularly useful for characterizing the incorporated nucleophile.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Patterns
Mass spectrometry provides the exact molecular weight of the product, confirming the successful incorporation of the nucleophile and loss of the ethoxy group. Furthermore, the fragmentation pattern observed in the mass spectrum can offer valuable structural clues.
-
Molecular Ion Peak (M⁺): The presence of a strong molecular ion peak confirms the molecular weight of the synthesized compound.
-
Characteristic Fragment Ions: The fragmentation of the molecular ion can reveal information about the structure. For example, in the case of a piperidine-substituted product, a common fragmentation pathway involves the loss of fragments from the piperidine ring. The stability of the resulting carbocations often dictates the observed fragmentation pattern.
X-ray Crystallography: The Definitive Proof
Single-crystal X-ray crystallography provides an unambiguous, three-dimensional structure of a molecule. While it requires the growth of suitable single crystals, the resulting data is considered the "gold standard" for structural validation. The bond lengths, bond angles, and overall molecular geometry obtained from X-ray analysis provide irrefutable evidence of the substitution pattern.
Comparative Data for a Model Substitution Product: 2-(N-Piperidino)-3,5-dinitropyridine
To illustrate the application of these analytical techniques, we present a summary of the expected and reported spectroscopic data for the product of the reaction between this compound and piperidine.
| Analytical Technique | Expected/Reported Data for 2-(N-Piperidino)-3,5-dinitropyridine | Interpretation |
| ¹H NMR (CDCl₃) | ~9.1 ppm (d, 1H), ~8.6 ppm (d, 1H), ~3.4 ppm (m, 4H), ~1.7 ppm (m, 6H) | The two doublets in the aromatic region confirm the disubstituted pyridine ring. The multiplets in the aliphatic region correspond to the protons of the piperidine ring. |
| ¹³C NMR (CDCl₃) | Aromatic signals between ~120-160 ppm. Aliphatic signals for the piperidine ring. | Confirms the presence of both the pyridine and piperidine moieties. |
| Mass Spec. (EI) | M⁺ at m/z 252. Loss of NO₂ (m/z 46), and fragments from the piperidine ring. | Confirms the molecular weight and provides fragmentation data consistent with the proposed structure. |
| X-ray Crystal. | Provides precise bond lengths and angles, confirming the C-N bond between the pyridine C2 and the piperidine nitrogen. | Unambiguous structural proof. |
Experimental Protocols
Synthesis of 2-(N-Piperidino)-3,5-dinitropyridine
This protocol provides a detailed, step-by-step methodology for the synthesis of the model compound.
Materials:
-
This compound
-
Piperidine
-
Ethanol (absolute)
-
Diethyl ether
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in absolute ethanol.
-
To this solution, add piperidine (1.2 eq) dropwise at room temperature with continuous stirring.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the product will often precipitate from the reaction mixture. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with cold ethanol and then with diethyl ether.
-
Dry the product under vacuum to obtain 2-(N-piperidino)-3,5-dinitropyridine as a crystalline solid.
Characterization Workflow
The following workflow outlines the steps for the structural validation of the synthesized product.
Caption: Experimental workflow for synthesis and structural validation.
Conclusion: A Robust Strategy for Structural Certainty
The successful synthesis and application of this compound derivatives hinge on the accurate and unambiguous determination of their chemical structures. By employing a synergistic combination of modern analytical techniques—primarily NMR spectroscopy and mass spectrometry, with X-ray crystallography as the ultimate arbiter—researchers can confidently validate the outcomes of their synthetic endeavors. The detailed protocols and comparative data presented in this guide offer a solid framework for navigating the intricacies of substitution reactions on this highly activated pyridine system, ensuring the integrity of downstream research and development efforts.
References
-
Terrier, F., Chatrousse, A.-P., & Pouet, M.-J. (1983). Kinetic and equilibrium studies of σ-adduct formation and nucleophilic substitution in the reactions of 2-phenoxy-3,5-dinitropyridine and this compound with aliphatic amines in dipolar aprotic solvents. The Journal of Organic Chemistry, 48(23), 4299–4305. [Link]
-
Starosotnikov, A. M., & Bastrakov, M. A. (2024). Dinitropyridines: Synthesis and Reactions. Asian Journal of Organic Chemistry. [Link]
-
PrepChem. (n.d.). Synthesis of 2-amino-3,5-dinitropyridine. Retrieved from [Link]
-
NIST. (n.d.). Pyridine, 2,3,5-trimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]
-
A convenient route to synthesize and grow 2-amino 5-nitro pyridinium nitrate crystals for laser generation. (2013). International Journal of ChemTech Research, 5(1), 73-77. Retrieved from [Link]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2-Ethoxy-3,5-dinitropyridine Derivatives
For researchers, scientists, and drug development professionals, the specificity of molecular interactions is a cornerstone of robust and reliable experimental outcomes. In the realm of drug discovery and diagnostics, particularly when dealing with small molecules or haptens such as 2-Ethoxy-3,5-dinitropyridine and its derivatives, understanding the potential for off-target binding, or cross-reactivity, is of paramount importance. This guide provides an in-depth, objective comparison of the principles and methodologies for assessing the cross-reactivity of this class of compounds, complete with supporting experimental frameworks and data interpretation.
The Imperative of Cross-Reactivity Assessment
This compound derivatives are of interest in various research contexts, from the development of novel therapeutics to their use as chemical probes. The dinitropyridine moiety, being a potent electrophile, is reactive towards nucleophiles, a property that can be exploited for conjugation to carrier proteins to elicit an immune response. This is the foundation for developing immunoassays for the detection and quantification of these molecules.
However, the specificity of the resulting antibodies is a critical determinant of assay performance. Cross-reactivity occurs when an antibody raised against a specific molecule (the target analyte) also binds to other, structurally similar molecules. This can lead to false-positive results, inaccurate quantification, and a misinterpretation of experimental data. Therefore, rigorous cross-reactivity studies are not just a quality control measure; they are an integral part of the validation of any immunoassay.
Designing a Comprehensive Cross-Reactivity Study
A well-designed cross-reactivity study for this compound derivatives should be systematic and encompass a panel of compounds that challenge the specificity of the assay. The selection of these compounds is a critical step, guided by the principles of structural similarity and the potential for co-occurrence in experimental samples.
Key Considerations for Compound Selection:
-
Structural Analogues: Include derivatives with modifications to the ethoxy group (e.g., methoxy, propoxy), alterations in the position and number of nitro groups, and substitutions on the pyridine ring.
-
Metabolites and Degradation Products: If relevant, include known or predicted metabolites and degradation products of the parent compound.
-
Structurally Unrelated Compounds: A panel of compounds with dissimilar structures should be included to establish the baseline for non-specific binding.
-
Commonly Co-occurring Compounds: Consider the experimental matrix in which the assay will be used and include any compounds that might be present and could potentially interfere.
Experimental Workflow: The Competitive ELISA
The competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used and robust method for quantifying haptens and assessing the cross-reactivity of anti-hapten antibodies. The principle of the assay lies in the competition between a fixed amount of enzyme-labeled hapten and the unlabeled hapten in the sample for a limited number of antibody binding sites.
Below is a detailed, step-by-step protocol for a competitive ELISA to determine the cross-reactivity of antibodies raised against this compound.
Protocol: Competitive ELISA for this compound Derivatives
Materials:
-
High-binding 96-well microtiter plates
-
Anti-2-Ethoxy-3,5-dinitropyridine antibody (polyclonal or monoclonal)
-
This compound-Enzyme conjugate (e.g., HRP conjugate)
-
This compound standard
-
Cross-reactant compounds
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Assay Buffer (e.g., PBS)
-
Substrate Solution (e.g., TMB for HRP)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the anti-2-Ethoxy-3,5-dinitropyridine antibody to an optimal concentration in Coating Buffer.
-
Add 100 µL of the diluted antibody to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Repeat the washing step as in step 2.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and the test cross-reactant compounds in Assay Buffer.
-
Add 50 µL of the standard or cross-reactant dilutions to the appropriate wells.
-
Add 50 µL of the diluted this compound-Enzyme conjugate to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Repeat the washing step as in step 2.
-
-
Substrate Development:
-
Add 100 µL of Substrate Solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well.
-
-
Data Acquisition:
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB).
-
Experimental Workflow Diagram
Caption: Workflow for the competitive ELISA.
Data Analysis and Interpretation
The data from the competitive ELISA is used to generate a standard curve by plotting the absorbance against the concentration of the this compound standard. The concentration of each cross-reactant that causes a 50% reduction in the maximum signal (IC50) is then determined from its respective dose-response curve.
Cross-reactivity is typically expressed as a percentage and is calculated using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100
Illustrative Cross-Reactivity Data
The following table presents a hypothetical, yet realistic, set of cross-reactivity data for an antibody raised against this compound. This data serves as an example for how to present and interpret the results of a cross-reactivity study.
| Compound | Structure | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | 10 | 100 | |
| 2-Methoxy-3,5-dinitropyridine | 25 | 40 | |
| 2-Propoxy-3,5-dinitropyridine | 50 | 20 | |
| 2-Chloro-3,5-dinitropyridine | 100 | 10 | |
| 3,5-Dinitropyridine | 500 | 2 | |
| 2,4-Dinitrophenol | >1000 | <1 | |
| 2,4,6-Trinitrotoluene (TNT) | >1000 | <1 |
Interpretation of the Data:
The illustrative data indicates that the antibody has the highest affinity for the target analyte, this compound. The cross-reactivity decreases as the structure of the analogue deviates from the parent compound. For instance, changing the ethoxy group to a smaller methoxy group results in a significant drop in cross-reactivity, and a larger propoxy group reduces it further. The absence of the alkoxy group or its replacement with a chloro group dramatically reduces the antibody's ability to bind. Structurally dissimilar nitroaromatic compounds like 2,4-dinitrophenol and TNT show negligible cross-reactivity, confirming the high specificity of the antibody for the dinitropyridine scaffold with an alkoxy substituent at the 2-position.
The Underlying Mechanism of Molecular Recognition
The specificity of an antibody for its target hapten is governed by a complex interplay of non-covalent interactions within the antibody's binding pocket (paratope). These interactions include hydrogen bonds, van der Waals forces, hydrophobic interactions, and electrostatic interactions. The three-dimensional arrangement of amino acid residues in the paratope creates a unique chemical environment that is complementary to the shape and electronic properties of the target hapten.
Conceptual Diagram of Hapten-Antibody Interaction
Caption: Interactions in the antibody binding pocket.
This diagram illustrates how different functional groups of the this compound molecule might interact with the amino acid residues in the antibody's binding site. The specificity of the interaction is highly dependent on the precise fit and the summation of these individual interactions. Any alteration in the structure of the hapten can disrupt these interactions, leading to a decrease in binding affinity and, consequently, lower cross-reactivity.
Conclusion
Rigorous cross-reactivity assessment is indispensable for the validation of any immunoassay intended for the detection and quantification of this compound derivatives. By employing a systematic approach to compound selection and a robust experimental method like the competitive ELISA, researchers can gain a comprehensive understanding of the specificity of their analytical tools. The interpretation of cross-reactivity data, grounded in the principles of molecular recognition, enables informed decisions about the suitability of an assay for a particular application and enhances the overall reliability and reproducibility of experimental results. This guide provides the foundational knowledge and a practical framework for conducting and interpreting these critical studies, thereby upholding the principles of scientific integrity in research and development.
References
As this guide is based on established principles of immunoassay and cross-reactivity, specific data for this compound derivatives is illustrative. The following references provide a general background on the topics discussed.
-
Immunoassay. (2023). In Wikipedia. [Link]
-
Competitive Inhibition. (2023). In Wikipedia. [Link]
-
Hapten. (2023). In Wikipedia. [Link]
-
Enzyme-linked immunosorbent assay. (2023). In Wikipedia. [Link]
- Parker, C. W. (1976). Radioimmunoassay of Biologically Active Compounds.Prentice-Hall.
- Van Emon, J. M. (2016). Immunoassays for Agricultural and Food Analysis.CRC Press.
Safety Operating Guide
A Guide to Personal Protective Equipment for Handling 2-Ethoxy-3,5-dinitropyridine
Disclaimer: This document provides general guidance on personal protective equipment (PPE) for handling 2-Ethoxy-3,5-dinitropyridine in a laboratory setting. It is not a substitute for a comprehensive, site-specific risk assessment. All laboratory personnel must consult the Safety Data Sheet (SDS) for this compound and adhere to all institutional and regulatory safety protocols.
Understanding the Hazard Profile
This compound is a nitroaromatic compound. Molecules in this class present several potential hazards that dictate the required level of personal protection. While specific toxicological and physical hazard data for this exact compound may be limited, the dinitropyridine functional group suggests the following primary risks:
-
Dermal Absorption: Nitroaromatic compounds can often be absorbed through the skin, potentially leading to systemic toxicity.
-
Inhalation Toxicity: Dusts or aerosols of the compound could be harmful if inhaled.
-
Eye Irritation: Direct contact with the eyes is likely to cause serious irritation or damage.
-
Explosive Potential: Many dinitro-aromatic compounds are energetic materials that can be sensitive to shock, friction, or heat, posing a risk of explosion.
A thorough risk assessment is the critical first step before any handling operations begin. This assessment should consider the quantity of the substance being used, the nature of the procedure (e.g., weighing, dissolution, reaction), and the potential for aerosol or dust generation.
Core PPE Requirements: A Multi-Barrier Approach
A multi-barrier approach is essential for minimizing exposure and ensuring safety. This involves layering different types of PPE to protect the user from various exposure routes.
Primary Protection: Skin and Body
-
Gloves: Double-gloving is mandatory. The inner glove provides a second barrier in case the outer glove is compromised.
-
Outer Glove: Nitrile gloves are a suitable choice for incidental contact due to their chemical resistance to a broad range of substances. Ensure they are of sufficient thickness (e.g., at least 4-6 mil).
-
Inner Glove: A second pair of nitrile gloves should be worn underneath.
-
Important: Gloves must be changed immediately if contamination is suspected or at regular intervals during prolonged procedures. Never wear contaminated gloves outside of the designated work area.
-
-
Laboratory Coat: A flame-resistant (FR) lab coat is required due to the potential fire and explosion hazard associated with nitroaromatic compounds. This coat should have long sleeves and a secure closure (snaps are preferred for quick removal in an emergency).
-
Full-Length Pants and Closed-Toe Shoes: No skin should be exposed between the lab coat and footwear. Shoes must be made of a non-porous material.
Secondary Protection: Eyes and Face
-
Safety Glasses: Indirectly vented chemical splash goggles are the minimum requirement to protect against splashes and dust. Standard safety glasses with side shields do not provide adequate protection from splashes and are insufficient.
-
Face Shield: A full-face shield must be worn over the safety goggles, especially when working with larger quantities or during procedures with a higher risk of splashes or energetic events. This provides an additional layer of protection for the entire face.
Respiratory Protection
The need for respiratory protection is determined by the specific procedure and the risk of generating airborne particles.
-
Chemical Fume Hood: All handling of this compound solid should be performed inside a certified chemical fume hood to control vapor and dust exposure.
-
Respirator: If the risk assessment indicates a potential for inhalation exposure that cannot be controlled by a fume hood alone (e.g., during spill cleanup), a properly fitted respirator is necessary. A NIOSH-approved respirator with particulate filters (e.g., an N95, P95, or P100) would be appropriate for dusts.
Operational and Disposal Plans
Safe Handling Workflow
The following diagram outlines the critical steps for safely preparing to handle, handling, and concluding work with this compound.
Caption: Workflow for handling this compound.
Step-by-Step PPE Protocol
Donning (Putting On) PPE:
-
Lab Coat: Put on your flame-resistant lab coat and fasten it completely.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring they go over the cuffs of the lab coat.
-
Goggles: Put on your chemical splash goggles.
-
Face Shield: Place the face shield over the goggles.
Doffing (Taking Off) PPE: The principle is to remove the most contaminated items first, turning them inside out as you remove them.
-
Outer Gloves: Remove the outer pair of gloves without touching your skin with the contaminated surface. Dispose of them in the designated hazardous waste container.
-
Face Shield: Remove the face shield by handling the headband.
-
Lab Coat: Unfasten and remove the lab coat, rolling it so the contaminated exterior is contained inward.
-
Goggles: Remove the goggles.
-
Inner Gloves: Remove the final pair of gloves.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.
Waste Disposal
All waste generated from handling this compound must be treated as hazardous.
-
Solid Waste: Contaminated consumables (e.g., gloves, weigh paper, paper towels) must be placed in a clearly labeled, sealed hazardous waste container.
-
Chemical Waste: Unused material and reaction mixtures must be disposed of according to institutional and local regulations for reactive/toxic chemical waste. Never mix incompatible waste streams.
Consult your institution's Environmental Health & Safety (EHS) department for specific disposal procedures.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Spill: In a fume hood, small spills can be decontaminated and absorbed with an inert material (like vermiculite). For larger spills, evacuate the area, notify personnel, and contact the institutional EHS emergency line.
References
For further information on chemical safety and laboratory best practices, please consult the following authoritative sources:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
